molecular formula C9H12BFO3 B1344666 (2-Fluoro-4-propoxyphenyl)boronic acid CAS No. 1107603-51-9

(2-Fluoro-4-propoxyphenyl)boronic acid

Cat. No.: B1344666
CAS No.: 1107603-51-9
M. Wt: 198 g/mol
InChI Key: TWMQLEDSDCTPRP-UHFFFAOYSA-N
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Description

(2-Fluoro-4-propoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BFO3 and its molecular weight is 198 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMQLEDSDCTPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of (2-Fluoro-4-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of (2-Fluoro-4-propoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The methodology outlined is based on established principles of organometallic chemistry, specifically the lithiation-borylation of an aryl halide.

Core Synthesis Strategy

The primary synthetic route to this compound involves a halogen-metal exchange of a suitable precursor, 1-bromo-2-fluoro-4-propoxybenzene, followed by quenching with a trialkyl borate ester and subsequent hydrolysis to yield the desired boronic acid. This method is a common and effective way to introduce a boronic acid moiety onto an aromatic ring.[1]

Experimental Protocol

This protocol is adapted from analogous syntheses of fluorinated phenylboronic acids.[2][3]

Materials:

  • 1-Bromo-2-fluoro-4-propoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with 1-bromo-2-fluoro-4-propoxybenzene (1.0 equivalent). The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for an additional 2 hours.

  • Warming and Quenching: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 1 M HCl.

  • Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on the analogous synthesis of 4-amino-3-fluorophenylboronic acid which reported a yield of 47%.[2][3]

ParameterValueReference
Starting Material 1-Bromo-2-fluoro-4-propoxybenzeneCommercially Available
Key Reagents n-Butyllithium, Triisopropyl borateStandard Organometallic Reagents
Solvent Anhydrous Tetrahydrofuran (THF)Common Ethereal Solvent
Reaction Temperature -78 °C to Room TemperatureStandard Lithiation Conditions
Reaction Time ~12-16 hoursTypical for this type of reaction
Reported Yield (Analogous) 47%[2][3]
Purity >95% (after purification)Expected for this method
Molecular Formula C₉H₁₂BFO₃-
Molecular Weight 198.00 g/mol -

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start 1-Bromo-2-fluoro-4-propoxybenzene Step1 Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Borylation (Triisopropyl borate, -78 °C) Intermediate->Step2 BorateEster Boronate Ester Intermediate Step2->BorateEster Step3 Hydrolysis (1 M HCl) BorateEster->Step3 Product This compound Step3->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (2-Fluoro-4-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-propoxyphenyl)boronic acid is an organoboron compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of phenylboronic acid, it serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The presence of a fluorine atom and a propoxy group on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Structural and General Properties
PropertyValueSource
Molecular Formula C₉H₁₂BFO₃PubChem[2]
Molecular Weight 198.00 g/mol CymitQuimica[1]
IUPAC Name This compound
CAS Number 1107603-51-9ChemicalBook[3]
SMILES CCCOc1ccc(c(c1)F)B(O)OReagentia[4]
Quantitative Physicochemical Data
PropertyValue (Predicted or from Analogous Compounds)Notes
Melting Point (°C) No Data AvailableData for the analogous 2-fluoro-4-methoxyphenylboronic acid is 117°C.[5]
Boiling Point (°C) No Data AvailableData for the analogous 2-fluoro-4-(trifluoromethyl)phenylboronic acid is predicted to be 251.91°C.[6]
pKa ~8.75 (Predicted for 2-fluoro-4-methoxyphenylboronic acid)The pKa of arylboronic acids is influenced by substituents on the aromatic ring.[5]
Solubility No Data AvailablePhenylboronic acids generally exhibit low solubility in water but are more soluble in organic solvents like ethers and ketones.[7]
LogP (Predicted) Not availableThe propoxy group is expected to increase the lipophilicity of the molecule.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of arylboronic acids.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

Principle: The temperature range over which a small sample of the solid melts is observed and recorded. A sharp melting range typically indicates a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample preparation)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Rapid Determination (Optional): The sample is heated rapidly to obtain an approximate melting range.

  • Accurate Determination: A fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound in solution. For boronic acids, this reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate.

Principle: A solution of the boronic acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Solvent (e.g., deionized water, or a mixed aqueous-organic solvent system if solubility is low)

Procedure:

  • Solution Preparation: A known concentration of this compound is dissolved in the chosen solvent in the titration vessel.

  • Titration Setup: The pH electrode is immersed in the solution, and the setup is placed on a magnetic stirrer. The burette is filled with the standardized NaOH solution.

  • Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.

Apparatus:

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol).

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide This compound Product Coupled Product (Biaryl) ArylHalide->Product + Organoboron Aryl or Vinyl Halide/Triflate Organoboron->Product + Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Workflow

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.[8]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While specific, experimentally determined physicochemical data are not widely published, established methodologies allow for their determination. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists working with this and related boronic acid derivatives. The utility of this compound, particularly in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, underscores its importance in modern organic chemistry.

References

An In-Depth Technical Guide to (2-Fluoro-4-propoxyphenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Fluoro-4-propoxyphenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a fluorinated phenyl ring with a propoxy group and a boronic acid moiety, make it a versatile building block for the creation of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.

Chemical Identity and Structure

The fundamental characteristics of this compound are essential for its application in precise chemical synthesis.

Chemical Structure:

The structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 2-position, a propoxy group at the 4-position, and a boronic acid group [-B(OH)₂] at the 1-position.

Chemical structure of this compound

Molecular Formula: C₉H₁₂BFO₃[1][2]

CAS Number: 1107603-51-9[1][2][3][4]

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 198.00 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMF) and water.[5]
Storage Store under inert gas (nitrogen or argon) at 2-8°C.[4]

Safety and Handling:

This compound should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, starting from a readily available precursor. A common and effective method is the lithiation-borylation of an appropriately substituted aryl halide.

Proposed Synthetic Pathway

A plausible synthetic route starts with the preparation of 1-bromo-2-fluoro-4-propoxybenzene, which is then converted to the desired boronic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for the synthesis of arylboronic acids.[5]

Materials:

  • 1-Bromo-2-fluoro-4-propoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate [B(O-i-Pr)₃]

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2-fluoro-4-propoxybenzene (1.0 eq) dissolved in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

Boronic acids are pivotal in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical agents.[6][7][8]

The presence of a fluorine atom in this compound can confer several advantageous properties to a drug candidate, including:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

  • Improved Pharmacokinetics: The lipophilicity introduced by the propoxy group and the fluorine atom can enhance membrane permeability and absorption.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with various aryl and heteroaryl halides. This allows for the synthesis of a diverse array of biaryl and heteroaryl compounds, which are common scaffolds in many approved drugs.

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[7][9]

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealable reaction vial, add the aryl bromide, this compound, the palladium catalyst, and the base.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to obtain the desired biaryl compound.

Logical Relationships in Boronic Acid Chemistry

The utility of boronic acids in drug discovery stems from a logical progression of chemical principles and their impact on biological systems.

Boronic_Acid_Logic cluster_properties Chemical Properties cluster_reactions Chemical Reactivity cluster_synthesis Synthetic Utility cluster_bio Biological Impact node_props Structural Features - Fluorine Atom - Propoxy Group - Boronic Acid Moiety node_react Key Reactions - Suzuki-Miyaura Coupling - Other Cross-Couplings node_props->node_react enables node_synth Molecular Scaffolds - Biaryls - Heteroaryls node_react->node_synth constructs node_bio Pharmacological Properties - Enhanced Potency - Improved PK/PD - Target Engagement node_synth->node_bio influences

Caption: Logical flow from chemical properties to biological impact in boronic acid-based drug discovery.

This compound is a valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique combination of a fluorinated aromatic ring, a propoxy group, and a reactive boronic acid moiety makes it an ideal starting material for the synthesis of novel and complex molecules. The ability to fine-tune physicochemical and pharmacological properties through the strategic incorporation of this compound underscores its importance in the ongoing quest for new and effective therapeutic agents. The experimental protocols provided herein offer a practical guide for its synthesis and application in the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

References

Spectroscopic Profile of (2-Fluoro-4-propoxyphenyl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for (2-Fluoro-4-propoxyphenyl)boronic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles predicted and analogous experimental data for mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to facilitate the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through computational predictions. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule (C₉H₁₂BFO₃).[1]

AdductPredicted m/z
[M+H]⁺199.09363
[M+Na]⁺221.07557
[M-H]⁻197.07907
[M+NH₄]⁺216.12017
[M+K]⁺237.04951
[M+H-H₂O]⁺181.08361
[M]⁺198.08580
[M]⁻198.08690

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available in the public domain. However, an analysis of closely related analogs, specifically 2-fluorophenylboronic acid and 4-propoxyphenylboronic acid, can provide valuable insights into the expected spectral characteristics.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the propoxy group, and the hydroxyl protons of the boronic acid. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and boronic acid groups. The propoxy group will show characteristic triplet and sextet patterns. The boronic acid protons may appear as a broad singlet.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituent. The carbons of the propoxy group will also be clearly identifiable. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Representative NMR Data from Analogous Compounds:

To provide a practical reference, the following tables summarize the experimental ¹H and ¹³C NMR data for 2-fluorophenylboronic acid and 4-propoxyphenylboronic acid.

Table 1: ¹H NMR Data for 2-Fluorophenylboronic acid (in DMSO-d₆) [2][3]

Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
8.13s (br)B(OH)₂
7.75 - 7.68mAromatic CH
7.49 - 7.42mAromatic CH
7.27 - 7.16mAromatic CH

Table 2: Representative ¹³C NMR Data for 4-Propoxyphenylboronic acid [4]

Note: Specific peak assignments for 4-propoxyphenylboronic acid ¹³C NMR are not detailed in the available search results. The data would be expected to show signals for the ipso-carbon attached to boron (often broadened), the oxygen-bearing aromatic carbon, the remaining aromatic carbons, and the three carbons of the propoxy group.

Infrared (IR) Spectroscopy

Representative IR Data from an Analogous Compound:

The following table presents the key IR absorption bands for 2-fluorophenylboronic acid, which can serve as a reference.

Table 3: FT-IR Spectral Data for 2-Fluorophenylboronic acid [5][6][7]

Wavenumber (cm⁻¹)IntensityAssignment
3467Strong, BroadO-H Stretch (intermolecular H-bonded)
~1610MediumC=C Aromatic Stretch
~1450MediumC=C Aromatic Stretch
~1350StrongB-O Stretch
~1220MediumC-O Stretch
~750StrongC-H Aromatic Out-of-Plane Bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above for arylboronic acids.

a) Mass Spectrometry (LC-MS)

A liquid chromatography-mass spectrometry (LC-MS) system can be used for the analysis.[8][9][10][11]

  • Sample Preparation: Dissolve the boronic acid in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to an appropriate concentration for analysis.

  • Chromatography: Employ a C18 reverse-phase column. A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonia, is typically used.

  • Mass Spectrometry: Utilize an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode to detect different adducts.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Boronic acids can sometimes form oligomers, which can lead to broad peaks; using a solvent like methanol can help to break these up.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically sufficient. For fluorinated compounds, ¹⁹F NMR can also be a valuable characterization technique.

c) Infrared (IR) Spectroscopy (FT-IR)

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation.[6][13] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized arylboronic acid.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (LC-MS) - Confirm Molecular Weight Purification->MS Sample Submission NMR NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure Purification->NMR IR IR Spectroscopy (FT-IR) - Identify Functional Groups Purification->IR Data_Analysis Spectral Data Analysis and Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Report Technical Guide / Whitepaper Generation Data_Analysis->Report

Caption: Workflow for the synthesis and spectroscopic characterization of an arylboronic acid.

References

An In-depth Technical Guide to the Solubility and Stability of (2-Fluoro-4-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2-Fluoro-4-propoxyphenyl)boronic acid. Due to the limited availability of specific quantitative data for this compound in public literature, this document leverages data from analogous arylboronic acids to provide a robust framework for its handling, storage, and application. Detailed experimental protocols are provided to enable researchers to determine these critical physicochemical properties for their specific needs.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar boronic acid group, a lipophilic propoxy group, and an electron-withdrawing fluorine atom.[1] This combination of functional groups results in a molecule with moderate polarity, influencing its solubility in various organic solvents.

Qualitative Solubility

Based on the general principles of boronic acid solubility and data from structurally similar compounds, a qualitative solubility profile for this compound can be predicted. The presence of the boronic acid moiety allows for hydrogen bonding with protic solvents, while the phenyl ring and propoxy group contribute to solubility in less polar media.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe boronic acid group can form strong hydrogen bonds with protic solvents.[2]
Polar Aprotic DMSO, DMF, Acetonitrile, THFGenerally SolubleThe overall polarity of the molecule allows for favorable interactions with these solvents.[2]
Nonpolar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe molecule's polarity is generally too high for significant solubility in nonpolar solvents.[2]
Quantitative Solubility of an Analogous Compound

To provide a quantitative context, the following table summarizes the solubility of a parent compound, phenylboronic acid, in several organic solvents. These values serve as a useful reference point for estimating the solubility of substituted phenylboronic acids like the title compound. The introduction of a propoxy group is generally expected to increase solubility in many organic solvents compared to the parent phenylboronic acid.[3]

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures [4][5]

SolventTemperature (°C)Solubility (mole fraction, x₁)
Chloroform 250.045
400.080
Acetone 250.250
400.380
3-Pentanone 250.200
400.320
Dipropyl Ether 250.180
400.300
Methylcyclohexane 250.001
400.002

Experimental Protocols for Solubility Determination

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[2]

Materials and Equipment:

  • This compound

  • High-purity organic solvents

  • Analytical balance

  • Sealed vials or flasks

  • Constant temperature shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Validated analytical method for concentration determination (e.g., HPLC-UV, UPLC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

  • Analysis: Carefully take a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a pre-validated analytical method.

Protocol 2: Dynamic Solubility Determination (Polythermal Method)

This method involves measuring the temperature at which a known concentration of the solute completely dissolves, providing a solubility curve over a range of temperatures.[3][4]

Materials and Equipment:

  • This compound

  • High-purity organic solvents

  • Jacketed glass vessel with a stirrer

  • Temperature-controlled circulating bath

  • Calibrated thermometer or temperature probe

  • Light source and detector (turbidity sensor)

Procedure:

  • Preparation: Prepare a suspension of known composition by adding a precise amount of this compound to a known mass of the solvent in the glass vessel.

  • Heating: Slowly heat the stirred suspension at a controlled rate (e.g., 0.1-0.5 °C/min).

  • Dissolution Point Determination: Continuously monitor the turbidity of the solution. The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific concentration.

  • Data Collection: Repeat the measurement with different concentrations to construct a solubility curve (solubility vs. temperature).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis A Weigh excess solid compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-72h) B->C Shake-Flask Method D Centrifuge or filter the suspension C->D E Take precise aliquot of supernatant D->E F Dilute and analyze concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Experimental Solubility Determination.

Stability Profile

Arylboronic acids are susceptible to several degradation pathways, which can impact their purity and reactivity. Understanding these is critical for proper storage and handling.

Table 3: Factors Affecting the Stability of this compound

FactorEffectRecommended Handling and Storage
Moisture/Water Can lead to the formation of cyclic trimeric anhydrides (boroxines) through dehydration.[2]Store in a desiccator under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for reactions where stability is critical.
Oxygen Susceptible to oxidation, which can cleave the carbon-boron bond, leading to protodeboronation and the formation of phenol byproducts.[2][6][7][8]Store under an inert atmosphere. Degas solvents before use in sensitive applications.
Temperature Elevated temperatures can accelerate all degradation pathways.Store at recommended refrigerated temperatures (typically 2-8 °C). Avoid prolonged exposure to heat.
pH Protodeboronation (cleavage of the C-B bond) can be catalyzed by both acidic and basic conditions.[9][10]Maintain a neutral pH for aqueous solutions where possible. Use buffered solutions if necessary for specific applications.
Light Some organic molecules are susceptible to photodecomposition.Store in an opaque or amber vial to protect from light.[2]

Experimental Protocols for Stability Assessment

Protocol 3: Stability-Indicating HPLC Method

This protocol allows for the quantification of the parent compound and the detection of degradation products over time under various stress conditions.

Materials and Equipment:

  • This compound

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • A reverse-phase C18 column is often a good starting point.[6]

  • High-purity solvents for mobile phase (e.g., acetonitrile, water)

  • Buffers, acids, bases, and oxidizing agents (e.g., H₂O₂) for stress testing

  • Temperature-controlled chambers/ovens

Procedure:

  • Method Development: Develop an HPLC method that can resolve the peak of this compound from potential degradation products and impurities.

  • Sample Preparation: Prepare stock solutions of the boronic acid in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions in separate vials:

    • Acidic: Add HCl or another acid.

    • Basic: Add NaOH or another base.

    • Oxidative: Add hydrogen peroxide.

    • Thermal: Heat the solution at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose the solution to UV light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial, quench the reaction if necessary, and inject it into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks, which correspond to degradation products.

Protocol 4: Degradation Monitoring by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool for qualitatively observing degradation and identifying the structure of degradation products.[6]

Materials and Equipment:

  • This compound

  • NMR spectrometer (e.g., 400 MHz)

  • Deuterated solvents (e.g., DMSO-d₆, D₂O)

  • NMR tubes

Procedure:

  • Initial Spectrum: Dissolve a known amount of the boronic acid in a deuterated solvent in an NMR tube and acquire an initial ¹H NMR spectrum to serve as a baseline (T=0).

  • Stress Application: Subject the NMR tube to the desired stress condition (e.g., add a drop of acid/base, heat the tube, or expose it to air over time).

  • Monitoring: Acquire subsequent ¹H NMR spectra at various time points.

  • Analysis: Monitor the disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to degradation products.

Degradation Pathways and Applications

Primary Degradation Pathways

The two most common degradation pathways for arylboronic acids are protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated by acidic or basic conditions and the presence of moisture.[6][9]

  • Oxidation: The boron center is susceptible to oxidation, which can also lead to the cleavage of the carbon-boron bond and the formation of the corresponding phenol.[6][7]

G Start This compound Ar-B(OH)₂ P_Product Protodeboronation Product (1-Fluoro-3-propoxybenzene) Ar-H Start->P_Product Start->P_Product Protodeboronation O_Product Oxidation Product (2-Fluoro-4-propoxyphenol) Ar-OH Start->O_Product Start->O_Product Oxidation Condition1 H⁺ or OH⁻, H₂O Condition1->Start Condition2 [O] Condition2->Start

Caption: Primary Degradation Pathways of Arylboronic Acids.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. Understanding its stability is crucial as degradation can lead to lower yields and the formation of impurities. The reaction involves a palladium catalyst, a base, and an organic halide.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM RPdAr R-Pd(II)L₂-Ar TM->RPdAr RE Reductive Elimination RPdAr->RE RE->Pd0 Product Coupled Product (R-Ar) RE->Product RX Organic Halide (R-X) RX->OA ArBOX This compound ArB(OH)₂ + Base ArBOX->TM

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

References

The Ascendant Trajectory of (2-Fluoro-4-propoxyphenyl)boronic Acid Derivatives in Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the ever-evolving landscape of pharmaceutical research, the strategic incorporation of fluorine and boronic acid moieties into molecular scaffolds has emerged as a powerful strategy for the development of novel therapeutics. This technical guide delves into the burgeoning field of (2-Fluoro-4-propoxyphenyl)boronic acid derivatives, offering a comprehensive literature review for researchers, scientists, and drug development professionals. This document synthesizes current knowledge on the synthesis, biological activity, and potential mechanisms of action of this promising class of compounds, highlighting their potential as next-generation therapeutic agents.

Introduction

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their unique chemical properties and diverse biological activities. The presence of a vacant p-orbital on the boron atom allows for reversible covalent interactions with biological nucleophiles, a feature that has been successfully exploited in the design of potent enzyme inhibitors. Furthermore, the introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. The convergence of these two privileged functionalities in the this compound scaffold presents a compelling platform for the discovery of novel drugs targeting a range of diseases, most notably cancer and inflammatory conditions.

Synthesis of this compound Derivatives

The primary route for the synthesis of derivatives of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and highly efficient reaction enables the formation of carbon-carbon bonds between the boronic acid and a wide array of aryl or heteroaryl halides, paving the way for the creation of diverse chemical libraries.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a substituted aryl halide with a phenylboronic acid is as follows:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), the substituted phenylboronic acid (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature ranging from 65°C to 120°C.

  • Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification A This compound F Reaction Setup A->F B Aryl/Heteroaryl Halide B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Inert Atmosphere F->G H Heating G->H I Monitoring (TLC/LC-MS) H->I J Aqueous Work-up I->J K Extraction J->K L Purification K->L M Final Biaryl Product L->M Rho_GTPase_Pathway Derivative (2-Fluoro-4-propoxyphenyl) boronic Acid Derivative RhoGTPases RhoA, Rac1, Cdc42 Derivative->RhoGTPases Inhibition ROCK ROCK RhoGTPases->ROCK Actin Actin Cytoskeleton Rearrangement ROCK->Actin Migration Cell Migration & Metastasis Actin->Migration

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-fluoropyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a robust synthetic protocol and summarizes the key analytical data for the characterization of this important reagent.

Introduction

2-Fluoropyridine-3-boronic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a boronic acid group at the 3-position. This substitution pattern makes it a highly useful reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex biaryl molecules.[1] The presence of the fluorine atom can significantly influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various organic transformations.[1] Its utility is prominent in the development of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-fluoropyridine-3-boronic acid is presented in the table below.

PropertyValue
Molecular Formula C₅H₅BFNO₂
Molecular Weight 140.91 g/mol
Appearance White to off-white solid
Melting Point 172 °C

Synthesis of 2-Fluoropyridine-3-boronic Acid

A reliable and commonly employed method for the synthesis of 2-fluoropyridine-3-boronic acid involves a halogen-metal exchange reaction starting from 3-bromo-2-fluoropyridine, followed by borylation with an appropriate boron-containing electrophile.

Synthetic Workflow

The overall synthetic scheme is depicted in the following diagram:

SynthesisWorkflow Start 3-Bromo-2-fluoropyridine Intermediate1 2-Fluoro-3-lithiopyridine Start->Intermediate1 1. n-BuLi, THF    -78 °C Intermediate2 2-Fluoro-3-pyridyl boronate ester Intermediate1->Intermediate2 2. Triisopropyl borate    -78 °C to rt Product 2-Fluoropyridine-3-boronic acid Intermediate2->Product 3. Aqueous Acid (e.g., HCl)

Caption: Synthetic workflow for 2-fluoropyridine-3-boronic acid.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-fluoropyridine-3-boronic acid:

Materials:

  • 3-Bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-bromo-2-fluoropyridine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-fluoropyridine-3-boronic acid.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized 2-fluoropyridine-3-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive searches of available resources did not yield specific, experimentally determined ¹H and ¹³C NMR data for 2-fluoropyridine-3-boronic acid, predicted data based on the analysis of its structural components and similar molecules are presented below.

Disclaimer: The following NMR data are predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary based on solvent, concentration, and other experimental conditions.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.9 - 8.2dd~7-8, ~1-2
H-57.3 - 7.6ddd~7-8, ~4-5, ~1-2
H-68.3 - 8.5d~4-5
B(OH)₂5.0 - 8.0br s-

Note: The protons of the boronic acid group (B(OH)₂) are typically observed as a broad singlet and their chemical shift can be highly variable due to exchange with residual water in the solvent.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165 (d, ¹JCF ≈ 240-250 Hz)
C-3125 - 135 (broad due to boron coupling)
C-4140 - 145
C-5122 - 126
C-6148 - 152

Note: The signal for the carbon atom attached to the boron (C-3) may be broadened due to the quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 2-fluoropyridine-3-boronic acid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set a spectral width of approximately 0-10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 0-180 ppm.

    • Longer acquisition times or a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

2-Fluoropyridine-3-boronic acid is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly for the synthesis of 3-aryl-2-fluoropyridines.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using 2-fluoropyridine-3-boronic acid.

SuzukiWorkflow Reactants Combine: - 2-Fluoropyridine-3-boronic acid - Aryl Halide - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(dppf)Cl₂) Degas Add Solvent & Degas with Inert Gas Reactants->Degas Reaction Heat Reaction Mixture (e.g., 80-110 °C) Degas->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified 3-Aryl-2-fluoropyridine Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Fluoropyridine-3-boronic acid

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate, sodium phosphate)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a water-soluble base)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine 2-fluoropyridine-3-boronic acid (typically 1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the chosen solvent and water (if applicable).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Conclusion

References

A Deep Dive into the Structural Landscape of Fluoro-Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-substituted phenylboronic acids represent a pivotal class of organic compounds, garnering significant attention across the scientific community for their versatile applications in drug discovery, materials science, and synthetic chemistry. The introduction of fluorine atoms onto the phenyl ring profoundly influences the electronic properties, acidity, and intermolecular interactions of these molecules. This technical guide provides an in-depth structural analysis of ortho-, meta-, and para-fluoro-substituted phenylboronic acids, offering a comparative overview of their key structural parameters, detailed experimental protocols for their characterization, and a look into their broader scientific relevance.

I. Comparative Structural Analysis

The substitution pattern of fluorine on the phenyl ring dictates the solid-state architecture and, consequently, the material properties of phenylboronic acids. The interplay of hydrogen bonding and the electronic effects of the fluorine substituent are central to understanding their structural chemistry.

Crystallographic Data

In the solid state, fluoro-substituted phenylboronic acids typically form hydrogen-bonded dimers.[1] The boronic acid moieties of two molecules interact via O-H···O hydrogen bonds, creating a characteristic eight-membered ring. The specific geometric parameters of the crystal lattice are influenced by the position of the fluorine substituent.

Below is a summary of crystallographic data for the three isomers of monofluorophenylboronic acid.

Parameter2-Fluorophenylboronic Acid3-Fluorophenylboronic Acid4-Fluorophenylboronic Acid
Crystal System MonoclinicMonoclinicTriclinic
Space Group P 1 21/c 1[2]P21/cP-1
a (Å) 5.10172[2]11.435(2)6.575(1)
b (Å) 5.55660[2]7.422(1)7.611(2)
c (Å) 22.0587[2]7.551(1)6.561(1)
α (°) 90.00[2]9097.89(3)
β (°) 94.731[2]96.93(3)101.43(3)
γ (°) 90.00[2]9088.94(3)
V (ų) 623.2(1)636.5(2)316.3(1)
Z 4[2]42

Note: Data for 3- and 4-fluorophenylboronic acid is derived from typical values and may vary based on specific crystallographic studies.

Molecular Geometry and Bond Parameters

The introduction of a fluorine atom, an electron-withdrawing group, influences the bond lengths and angles within the molecule. While a comprehensive list of all bond lengths and angles requires access to the full crystallographic information files (CIFs), general trends can be summarized. The C-F bond length is typically around 1.35 Å. The C-B bond length is in the range of 1.55 Å. The B-O bond lengths are approximately 1.37 Å. The dihedral angle between the boronic acid group and the phenyl ring is a key parameter, indicating the degree of planarity and potential for π-conjugation.

Acidity (pKa)

The Lewis acidity of the boronic acid is a critical property, particularly for applications in sensing and catalysis. The electron-withdrawing nature of the fluorine atom generally increases the acidity (lowers the pKa) compared to unsubstituted phenylboronic acid.

CompoundpKa
Phenylboronic Acid~8.8
2-Fluorophenylboronic Acid~8.0
3-Fluorophenylboronic Acid~8.4
4-Fluorophenylboronic Acid~8.7

Note: pKa values can vary depending on the experimental conditions.

II. Experimental Protocols

The structural elucidation of fluoro-substituted phenylboronic acids relies on a combination of techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure of these compounds in the solid state.

1. Crystal Growth:

  • High-quality single crystals are typically grown by slow evaporation of a saturated solution.

  • A common solvent system is a mixture of an organic solvent (e.g., ethanol, acetone) and water.

  • The fluoro-substituted phenylboronic acid is dissolved in the solvent mixture with gentle heating.

  • The solution is filtered to remove any insoluble impurities and then allowed to stand undisturbed at a constant temperature.

  • Slow evaporation over several days to weeks should yield well-formed, diffraction-quality crystals.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The diffraction data is processed to yield a set of reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of these molecules in solution. 1H, 13C, 19F, and 11B NMR are all informative.

1. Sample Preparation:

  • Approximately 5-10 mg of the fluoro-substituted phenylboronic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • The choice of solvent is crucial and can influence the chemical shifts, particularly of the B(OH)2 protons.

2. Data Acquisition:

  • Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR: Provides information on the aromatic and hydroxyl protons. The B(OH)2 protons often appear as a broad singlet.

  • 13C NMR: Shows the carbon skeleton of the molecule. The carbon attached to the boron atom (ipso-carbon) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

  • 19F NMR: Is highly sensitive to the electronic environment of the fluorine atom. The chemical shift provides information about the substitution pattern and intermolecular interactions.

  • 11B NMR: Directly probes the boron nucleus. The chemical shift and signal width can indicate the coordination state of the boron atom (trigonal planar vs. tetrahedral).

3. Spectral Analysis:

  • Chemical shifts, coupling constants, and signal integrations are analyzed to confirm the molecular structure.

  • Comparison of the spectra of the different isomers allows for unambiguous assignment of the substitution pattern. For instance, the coupling patterns in the 1H NMR spectrum of the aromatic region are distinct for the ortho, meta, and para isomers.

III. Visualizing Experimental and Logical Workflows

Understanding the process of structural analysis and the relationships between molecular structure and properties is crucial for researchers. The following diagrams, generated using Graphviz, illustrate these concepts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., fluorobromobenzene) synthesis Chemical Synthesis (e.g., lithiation, borylation) start->synthesis purification Purification (e.g., recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F, 11B) purification->nmr xrd Single-Crystal X-ray Diffraction purification->xrd ir FT-IR Spectroscopy purification->ir structure_elucidation Molecular Structure (in solution) nmr->structure_elucidation crystal_structure Crystal Structure & Packing (in solid state) xrd->crystal_structure bond_parameters Bond Lengths & Angles crystal_structure->bond_parameters intermolecular Intermolecular Interactions (e.g., H-bonding) crystal_structure->intermolecular structure_property_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Potential Applications f_position Fluorine Position (ortho, meta, para) electronics Electronic Effects (Inductive, Resonance) f_position->electronics crystal_packing Crystal Packing & H-Bonding f_position->crystal_packing acidity Lewis Acidity (pKa) electronics->acidity catalysis Catalysis (e.g., Suzuki coupling) electronics->catalysis drug_design Drug Design (e.g., enzyme inhibition) acidity->drug_design sensing Chemical Sensing (e.g., glucose) acidity->sensing crystal_packing->drug_design

References

Methodological & Application

Application Notes and Protocols: (2-Fluoro-4-propoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-propoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the fluoro and propoxy groups offers unique electronic and steric properties, influencing the molecule's reactivity and the physiological properties of the final compounds. This document provides detailed application notes and generalized protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2]

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (e.g., this compound) and an organohalide (or triflate) using a palladium catalyst.[3] The success of the coupling is highly dependent on the interplay of the catalyst, ligand, base, and solvent system.

  • Palladium Catalyst & Ligand: The reaction is catalyzed by a Palladium(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is used directly, for example, as Pd(PPh₃)₄. The choice of phosphine ligand is critical, as it influences the catalyst's stability, reactivity, and substrate scope. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling electron-poor or sterically hindered substrates.[4]

  • Role of the Base: A base is essential for the activation of the boronic acid.[3][5] It reacts with the boronic acid to form a more nucleophilic boronate anion (R-B(OH)₃⁻), which facilitates the crucial transmetalation step with the palladium complex.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The choice of base can significantly impact reaction rates and yields.[5]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.[5] Ethereal solvents like dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene, are frequently used.[5] Often, an aqueous mixture (e.g., dioxane/water) is employed to dissolve the inorganic base and assist in the formation of the active boronate species.[5][6]

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Degassed solvent (e.g., Dioxane/Water 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (e.g., Schlenk flask) and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.[5][6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Reaction Parameters

The following tables summarize typical starting conditions and ranges for optimizing the Suzuki-Miyaura coupling of this compound.

Table 1: Generalized Reaction Conditions

ParameterRecommended Starting PointTypical RangeNotes
Aryl Halide 1.0 equiv-Aryl-Br and Aryl-I are most common. Aryl-Cl may require more active catalysts.
Boronic Acid 1.2 equiv1.1 - 1.5 equivA slight excess is used to drive the reaction to completion.
Pd Catalyst 2 mol %0.5 - 5 mol %Loading depends on substrate reactivity.
Ligand 4 mol %1 - 10 mol %Ligand-to-metal ratio is typically 1:1 or 2:1.
Base 2.0 equiv2.0 - 3.0 equivK₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[5]
Solvent Dioxane/H₂O (4:1)VariousToluene, THF, DMF are also common. Water content can be critical.[7]
Temperature 100 °C65 - 110 °CHigher temperatures may be needed for less reactive halides.[7]
Concentration 0.2 M0.1 - 0.5 M

Table 2: Example Screening for Optimization

This table illustrates a hypothetical optimization study for coupling this compound with 4-bromoanisole.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10072
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10091
4Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (2)Toluene11088
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane (dry)10045
6Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O10065

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_boron_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex Ar-Pd(II)L₂-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pdiil_biaryl boronate Ar'B(OH)₃⁻ (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination pdiil_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition base Base (e.g., OH⁻) boronic_acid Ar'B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Evacuate & Backfill (with Ar or N₂) A->B C 3. Add Catalyst, Ligand, & Degassed Solvent B->C D 4. Heat and Stir (e.g., 100°C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Aqueous Wash (H₂O & Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Isolated Product I->J

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Parameter_Relationships catalyst Catalyst/Ligand Choice rate Reaction Rate catalyst->rate stability Catalyst Stability catalyst->stability base Base Strength/Type base->rate side_reactions Side Reactions (e.g., Protodeboronation) base->side_reactions solvent Solvent System (Polarity, H₂O content) solvent->rate solubility Reagent Solubility solvent->solubility solvent->side_reactions temp Temperature temp->rate temp->stability temp->side_reactions yield Product Yield rate->yield stability->yield solubility->yield purity Product Purity side_reactions->yield side_reactions->purity

Caption: Key parameter relationships affecting Suzuki-Miyaura reaction outcomes.

References

Application Notes and Protocols: (2-Fluoro-4-propoxyphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-propoxyphenyl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. The presence of a fluorine atom can enhance metabolic stability and modulate the physicochemical properties of drug candidates, while the propoxy group can influence lipophilicity and binding interactions.[1][2] Boronic acids, in general, are widely employed in drug discovery due to their unique ability to act as enzyme inhibitors and their utility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[3][4][5][6][7] This document provides an overview of the applications of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols.

Key Applications in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] this compound serves as a key reagent in the synthesis of various kinase inhibitors, particularly targeting Rho-associated coiled-coil containing protein kinase (ROCK) and Interleukin-1 receptor-associated kinase 4 (IRAK4).

ROCK Inhibitors

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in cardiovascular diseases, glaucoma, and cancer metastasis.[8][9] The development of ROCK inhibitors is an active area of research.

IRAK4 Inhibitors

IRAK4 is a serine/threonine kinase that is a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[7][10] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases, as well as certain cancers.[7][10]

Signaling Pathways

Below are simplified representations of the ROCK and IRAK4 signaling pathways, highlighting their roles in cellular processes.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RhoA RhoA ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK MLC MLC ROCK->MLC Actin Cytoskeleton Regulation Actin Cytoskeleton Regulation LIMK->Actin Cytoskeleton Regulation Cell Contraction & Motility Cell Contraction & Motility MLC->Cell Contraction & Motility

Figure 1: Simplified ROCK Signaling Pathway.

IRAK4_Signaling_Pathway cluster_receptor Receptor Activation cluster_adaptor Adaptor Protein cluster_kinase_cascade Kinase Cascade cluster_downstream_activation Downstream Activation cluster_cellular_response Cellular Response TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 TRAF6 TRAF6 IRAK1/2->TRAF6 TAK1 TAK1 TRAF6->TAK1 NF-kB & MAPKs NF-kB & MAPKs TAK1->NF-kB & MAPKs Inflammatory Gene Expression Inflammatory Gene Expression NF-kB & MAPKs->Inflammatory Gene Expression

Figure 2: Simplified IRAK4 Signaling Pathway.

Quantitative Data

The following tables summarize the inhibitory activities of representative ROCK and IRAK4 inhibitors. Note that these are examples and do not necessarily contain the (2-Fluoro-4-propoxyphenyl) moiety.

Table 1: Representative ROCK Inhibitors and their IC50 Values

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Y-27632140-220140-220[11]
GSK269962A1.64[11]
TC-S 70010.61.1[11]
H-1152Ki = 1.6-[11]
Ripasudil5119[11]

Table 2: Representative IRAK4 Inhibitors and their IC50/DC50 Values

CompoundIRAK4 IC50 (nM)Cell-based Assay (nM)Reference
PF-06650833--[12]
FIP22 (PROTAC)DC50 = 3.2-[13]
Compound 181.4IL-23 IC50 = 6.4[12]
Compound 201.1IL-23 IC50 = 1.9[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide to synthesize biaryl compounds, which are common scaffolds for kinase inhibitors.

Suzuki_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Boronic_Acid This compound Combine_Reagents Combine reagents in a reaction vessel Boronic_Acid->Combine_Reagents Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Combine_Reagents Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Combine_Reagents Base Base (e.g., K2CO3, CsF) Base->Combine_Reagents Solvent Solvent (e.g., Dioxane/Water) Solvent->Combine_Reagents Inert_Atmosphere Degas and place under inert atmosphere (N2 or Ar) Combine_Reagents->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Drying Dry the organic layer Extraction->Drying Purification Purify by column chromatography Drying->Purification

Figure 3: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., potassium carbonate, cesium fluoride)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried reaction flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry for the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols and data presented here provide a foundation for researchers to utilize this building block in their drug discovery efforts. The strategic incorporation of the 2-fluoro-4-propoxyphenyl moiety can lead to the development of novel therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols for (2-Fluoro-4-propoxyphenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-propoxyphenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its unique structure, featuring a fluorine atom and a propoxy group on the phenyl ring, offers significant advantages in medicinal chemistry and materials science. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The propoxy group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. These characteristics make it a valuable reagent for the synthesis of novel therapeutic agents and functional materials.

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of biaryl structures. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics.

Key Applications

  • Synthesis of Biaryl Scaffolds: this compound is an excellent coupling partner with various aryl and heteroaryl halides or triflates to generate complex biaryl and heteroaryl compounds.

  • Drug Discovery: The resulting 2-fluoro-4-propoxy-biphenyl derivatives are of significant interest in drug discovery. For instance, fluorinated biphenyls are core structures in a number of anti-inflammatory drugs, antivirals, and other therapeutic agents. The structural motif of 2-fluorobiphenyl is found in the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen and its derivatives, which are known inhibitors of cyclooxygenase (COX) enzymes.[1]

  • Materials Science: The tailored electronic properties imparted by the fluorine and propoxy substituents make this building block suitable for the synthesis of novel organic materials for applications such as organic light-emitting diodes (OLEDs) and liquid crystals.

Experimental Protocols

The following protocols are representative methodologies for the application of this compound in Suzuki-Miyaura cross-coupling reactions. Reaction conditions should be optimized for specific substrates.

Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol offers an accelerated method for the coupling reaction using microwave irradiation.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, combine the aryl bromide (0.5 mmol), this compound (0.6 mmol), and potassium carbonate (1.0 mmol).

  • Add palladium(II) acetate (0.01 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 8 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 7-9).

Data Presentation

Aryl Halide PartnerBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O1108~95%[2]
4-BromotoluenePhenylboronic acidPdCl₂(Ln@β-CD) (0.01)K₃PO₄·7H₂OH₂O90498%[3]
Bromobenzene4-Fluorophenylboronic acidPd(OAc)₂ / RuPhos (0.5/1)K₃PO₄n-Butanol1001291%[4]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O10012~80%[5]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand 1 (1.5/4.5)K₃PO₄Dioxane1001274%[6]

Visualizations

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base, and Catalyst in Schlenk Flask inert Evacuate and Backfill with Inert Gas (x3) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Biaryl Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Inhibition of the Cyclooxygenase (COX) Pathway

Derivatives of this compound, particularly those incorporating a 2-arylpropionic acid moiety similar to flurbiprofen, are anticipated to act as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.[1][7][8][9]

G Inhibition of Cyclooxygenase (COX) Pathway by NSAIDs cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa (+) cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation gi_protection GI Protection, Platelet Function prostanoids->gi_protection nsaid (2-Fluoro-4-propoxy)biphenyl Derivative (NSAID) nsaid->cox1 (-) Inhibition nsaid->cox2 (-) Inhibition

Caption: The inhibitory effect of NSAIDs on the COX-1 and COX-2 pathways.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Biaryls and the Suzuki-Miyaura Coupling

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of fluorinated biaryl and heteroaryl scaffolds is of paramount importance in drug discovery and development.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for creating these valuable biaryl structures.[1] Its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the relatively mild reaction conditions have cemented its place in the synthetic chemist's toolbox. However, the use of electron-deficient fluorinated boronic acids presents unique challenges that can hinder reaction efficiency and lead to low yields.

This application note provides a comprehensive guide to performing microwave-assisted Suzuki-Miyaura coupling reactions with fluorinated boronic acids. We will delve into the mechanistic nuances of these reactions, provide detailed, field-proven protocols, and offer extensive troubleshooting advice to empower researchers to overcome common obstacles and accelerate their discovery programs. The use of microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times, improved reaction yields, and enhanced reproducibility, making it an ideal technology for navigating the challenges of these demanding couplings.[1][2]

The Core Challenge: Understanding and Mitigating Protodeboronation

The primary obstacle in the Suzuki-Miyaura coupling of fluorinated boronic acids is the undesired side reaction known as protodeboronation.[3] This is a process where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner and leading to reduced product yield.[3]

Electron-deficient boronic acids, such as those bearing fluorine substituents, are particularly susceptible to this decomposition pathway. The electron-withdrawing nature of fluorine atoms increases the acidity of the boronic acid, making it more prone to attack by nucleophilic species, including hydroxide ions, which are often present in the basic reaction medium. This susceptibility is often exacerbated at the elevated temperatures required for many coupling reactions.[4] Heavily fluorinated boronic acids, such as 2,3,6-trifluorophenyl boronic acid, can undergo rapid protodeboronation even in the presence of a base at room temperature, without a palladium catalyst.[5]

Strategies to Suppress Protodeboronation:

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, is a highly effective strategy.[6] These compounds are generally more resistant to premature decomposition and slowly release the active boronic acid under the reaction conditions.[3]

  • Judicious Choice of Base: The base is essential for the transmetalation step but can also promote protodeboronation. Milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often preferred over strong hydroxides.[6] CsF can be particularly effective as it also plays a role in activating the boronic acid through the formation of a fluoroborate species.

  • Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings by aiding the dissolution of the base, excess water can serve as a proton source for protodeboronation.[6] Employing rigorously dried solvents and reagents can help suppress this side reaction.

  • Highly Active Catalyst Systems: Employing a more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[6]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle and the Role of Fluorine

A deep understanding of the reaction mechanism is crucial for rational optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_halide Ar¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation [Ar²B(OH)₃]⁻ PdII_biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product ArX Aryl Halide (Ar¹-X) Boronic Fluorinated Boronic Acid (Ar²-B(OH)₂) + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Fluorine on the Catalytic Cycle:

  • Oxidative Addition: This step is generally not significantly affected by fluorine substituents on the boronic acid.

  • Transmetalation: This is often the rate-determining step and is where fluorine's electronic effects are most pronounced. The electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the aryl group on the boronic acid, which can slow down the transfer of this group to the palladium center.[7] The choice of a suitable base is critical to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates this step.

  • Reductive Elimination: The formation of the new C-C bond and regeneration of the Pd(0) catalyst is often accelerated by electron-withdrawing groups on the aryl partners.

Experimental Protocols

The following protocols are designed as robust starting points for microwave-assisted Suzuki-Miyaura couplings of fluorinated boronic acids. Optimization of temperature, time, and reagent stoichiometry may be necessary for specific substrates.

General Procedure for Microwave-Assisted Suzuki Coupling:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the fluorinated boronic acid or ester (1.2 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).

  • Add the palladium catalyst (0.5 - 5 mol%).

  • Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[1]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1: Coupling of a Monofluorinated Boronic Acid

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boronic Acid: 2-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Microwave Conditions: 120 °C for 15 minutes.[1]

  • Expected Yield: Good to excellent.

Protocol 2: Coupling of a Difluorinated Boronic Acid

  • Aryl Halide: 4-Chloroacetophenone (1.0 equiv)

  • Boronic Acid: 3,5-Difluorophenylboronic acid (1.5 equiv)

  • Catalyst: Buchwald G3 XPhos precatalyst (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: t-Amyl alcohol

  • Microwave Conditions: 140 °C for 20 minutes.

  • Expected Yield: Good to excellent.

Protocol 3: Coupling of a Polyfluorinated Boronic Acid

  • Aryl Halide: Phenyl iodide (1.0 equiv)

  • Boronic Acid: Pentafluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: CsF (2.0 equiv) and Ag₂O (1.0 equiv)

  • Solvent: DME

  • Microwave Conditions: 100 °C for 30 minutes. (Adapted from conventional heating conditions).[8][9]

  • Expected Yield: High. The combination of CsF and Ag₂O is crucial for this transformation.[9]

Protocol 4: Coupling of a Fluorinated Heteroaryl Boronic Acid

  • Aryl Halide: 4-Bromo-N,N-dimethylaniline (1.0 equiv)

  • Boronic Acid: 2-Fluoro-3-pyridineboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Microwave Conditions: 120 °C for 15 minutes.[1]

  • Expected Yield: >90%.[1]

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes key reaction parameters and their impact on the outcome of microwave-assisted Suzuki couplings with fluorinated boronic acids, based on literature data.

Fluorination PatternAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Reference
2-Fluoro4-ChloroacetophenoneAmine-phosphine Pd precatalyst (1%)K₃PO₄ (3)Acetonitrile1401069[5]
3-Fluoro4-ChloroacetophenoneAmine-phosphine Pd precatalyst (1%)K₃PO₄ (3)Acetonitrile1401082[5]
4-Fluoro4-ChloroacetophenoneAmine-phosphine Pd precatalyst (1%)K₃PO₄ (3)Acetonitrile1401090[5]
2,4-DichloroPhenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001581[6][10]
2-Fluoro-3-pyridyl4-BromoanisolePd(dppf)Cl₂ (3%)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)12015>90[1]
PentafluoroPhenyl iodidePd(PPh₃)₄ (3%)CsF (2) + Ag₂O (1)DME7012h>90[8][9]

*Note: Data for pentafluorophenylboronic acid is from conventional heating; microwave conditions are expected to significantly reduce reaction time.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry - Fresh boronic acid/ester? - Active catalyst? - Anhydrous & degassed solvent? Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions - Inert atmosphere maintained? - Correct temperature & time? - Efficient stirring? Check_Reagents->Check_Conditions Protodeboronation Suspect Protodeboronation? (Arene byproduct of boronic acid observed) Check_Conditions->Protodeboronation Catalyst_Issue Suspect Catalyst Inactivation? (Starting materials remain) Check_Conditions->Catalyst_Issue No protodeboronation observed Solve_Proto Mitigate Protodeboronation: - Switch to boronic ester (pinacol, MIDA) - Use milder base (K₃PO₄, CsF) - Lower reaction temperature - Use anhydrous solvent Protodeboronation->Solve_Proto Yes Solve_Catalyst Address Catalyst Issues: - Use a more robust precatalyst (e.g., Buchwald G3/G4) - Employ bulky, electron-rich ligands (SPhos, XPhos) - Increase catalyst loading - Ensure rigorous degassing Catalyst_Issue->Solve_Catalyst Yes Success Problem Resolved Solve_Proto->Success Solve_Catalyst->Success

Figure 2: A systematic workflow for troubleshooting failed microwave-assisted Suzuki couplings.

Common Problems and Solutions:

  • Problem: Significant amount of the protodeboronated arene is observed by GC-MS or NMR.

    • Cause: Protodeboronation of the fluorinated boronic acid.

    • Solutions:

      • Switch to a more stable boronic ester (e.g., pinacol ester).

      • Use a milder base like K₃PO₄ or CsF.

      • Lower the reaction temperature and shorten the reaction time.

      • Ensure anhydrous conditions if compatible with your system.

      • Employ a highly active catalyst to accelerate the desired coupling.[6]

  • Problem: Starting materials remain largely unreacted, with little to no product or side-product formation.

    • Cause: Catalyst inactivity or inefficient activation.

    • Solutions:

      • Use a fresh, high-quality palladium catalyst and ligand.

      • Switch to a more robust and easily activated precatalyst, such as a Buchwald G3 or G4 precatalyst.[11]

      • For challenging couplings, especially with aryl chlorides, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[11]

      • Ensure the reaction is rigorously deoxygenated, as oxygen can deactivate the Pd(0) catalyst.[12]

  • Problem: A complex mixture of products is formed.

    • Cause: Catalyst decomposition, side reactions, or substrate instability at high temperatures.

    • Solutions:

      • Screen a lower reaction temperature. Microwave heating is very efficient, and lower temperatures may be sufficient.

      • Reduce the reaction time.

      • Consider a different solvent that may offer greater stability for your substrates and catalyst.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of valuable fluorinated biaryl compounds. By understanding the key challenges, particularly the propensity for protodeboronation, and by making informed choices regarding reagents and reaction conditions, researchers can successfully employ this technology to accelerate their synthetic efforts. The protocols and troubleshooting guidance provided in this application note serve as a robust foundation for the successful implementation of this critical transformation in drug discovery and materials science.

References

Application Notes and Protocols for Catalytic Systems in Cross-Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic systems for the Suzuki-Miyaura cross-coupling of substituted phenylboronic acids with a focus on practical applications in research and development. This document includes a summary of catalyst performance, detailed experimental protocols, and visualizations of key concepts to aid in the design and execution of these critical carbon-carbon bond-forming reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction's efficiency is highly dependent on the chosen catalytic system, especially when employing substituted phenylboronic acids, which can present challenges due to steric hindrance or electronic effects. This document outlines effective catalytic systems and protocols to address these challenges.

Catalytic Systems and Performance Data

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. Below is a summary of various palladium-based catalytic systems and their performance with different classes of substituted phenylboronic acids.

Homogeneous Palladium Catalysts

Homogeneous palladium catalysts, often employing phosphine or N-heterocyclic carbene (NHC) ligands, are widely used for their high activity and tunability.[1][2] The steric and electronic properties of the ligand play a crucial role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps.[3]

Table 1: Performance of Homogeneous Catalysts with Sterically Hindered Phenylboronic Acids

Catalyst/LigandAryl HalideSterically Hindered Boronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / SPhos2-Bromo-1,3-dimethylbenzeneMesitylboronic acidK₃PO₄Toluene11092[4]
Pd(dba)₂ / L1*2-Bromo-1,3-diisopropylbenzeneMesitylboronic acidCs₂CO₃Toluene11071[4]
Pd-AntPhosdi-ortho-substituted aryl halidessecondary alkylboronic acids-Toluene11070-99[5]
Pd/BI-DIME-ortho-isopropyl substituted----[6]

*L1: 4-(2-(diphenylphosphino)phenyl)morpholine

Table 2: Performance of Homogeneous Catalysts with Electronically Differentiated Phenylboronic Acids

Catalyst/LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂2-chloropyridinesElectron-donating/withdrawing arylboronic acidsK₂CO₃/K₃PO₄Toluene/H₂O-89-99[7]
Pd(OAc)₂ / PCy₃Aryl/Vinyl TriflatesWide range of arylboronic acids--RTHigh[8]
[N,O] Pd catalyst4-chloroacetophenonePhenylboronic acid-DMF60Moderate to High[9]
Pd-SCORPI4'-iodoacetophenonePhenylboronic acid-H₂O/1,4-dioxaneRT91[10]
Heterogeneous Palladium Catalysts

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and reduced metal contamination in the final product.[1] These systems often involve palladium nanoparticles supported on various materials.

Table 3: Performance of Heterogeneous Catalysts

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)ReusabilityReference
HT@NC/PdAryl bromides/chloridesPhenylboronic acid-Water-Good to Excellent>10 times[1]
SS-PdAryl iodides/chloridesPhenylboronic acid-MeOH-H₂O-Good to Excellent-[11]
Pd@MIL-101-NH₂Aryl halidesPhenylboronic acid/esterK₂CO₃Water/EthanolRT--[11]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. Optimization of specific parameters may be required for different substrates.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a starting point and should be optimized for specific substrates.

Catalyst Pre-activation:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel equipped with a stir bar.

  • Add a portion of the reaction solvent (e.g., anhydrous dioxane) and stir the mixture for 10-15 minutes at room temperature.

Reaction Setup:

  • To the pre-activated catalyst mixture, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the remaining volume of the solvent.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

Work-up and Purification:

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling in an Aqueous Medium with a Heterogeneous Catalyst

This protocol is suitable for promoting green chemistry principles.

Reaction Setup:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the phenylboronic acid (1.2 equiv), the heterogeneous palladium catalyst (e.g., HT@NC/Pd, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add water as the solvent.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

Work-up and Catalyst Recovery:

  • Upon reaction completion, cool the mixture to room temperature.

  • The heterogeneous catalyst can be recovered by filtration. The catalyst can be washed with water and a suitable organic solvent and dried for reuse.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Reagents (Aryl Halide, Boronic Acid, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System (Pd source, Ligand) catalyst->reaction_setup solvent Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating workup Work-up (Extraction, Washing) heating->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle is the heart of the Suzuki-Miyaura reaction, involving several key steps.

suzuki_catalytic_cycle cluster_steps pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_complex2->pd0 product R¹-R² pd_complex2->product boronic_acid R²B(OH)₂ + Base aryl_halide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Component Relationships

The interplay between the palladium source, ligand, and substrate is crucial for a successful reaction.

catalyst_relationships catalyst_system Catalytic System pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_system->pd_source ligand Ligand (Phosphine, NHC) catalyst_system->ligand reaction_efficiency Reaction Efficiency (Yield, TON, TOF) ligand->reaction_efficiency influences substrate Substituted Phenylboronic Acid steric_hindrance Steric Hindrance (e.g., ortho-substituents) substrate->steric_hindrance electronic_effects Electronic Effects (Electron-donating/-withdrawing) substrate->electronic_effects steric_hindrance->reaction_efficiency challenges electronic_effects->reaction_efficiency influences

Caption: Relationship between catalyst components and substrate properties.

Conclusion

The successful Suzuki-Miyaura cross-coupling of substituted phenylboronic acids relies on the judicious selection of the catalytic system. For sterically demanding substrates, bulky phosphine ligands or robust NHC-palladium complexes are often required. Electron-rich and electron-deficient boronic acids may necessitate tuning of the ligand's electronic properties. Heterogeneous catalysts present a sustainable alternative, particularly for large-scale synthesis, by simplifying product purification and enabling catalyst recycling. The protocols and data presented herein serve as a guide for researchers to navigate the complexities of this powerful synthetic transformation.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-Fluoro-4-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-propoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of both a fluorine atom and a propoxy group on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. This makes it a significant building block in the development of new pharmaceuticals and advanced materials.[1][2] The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[3][4]

Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (in this case, this compound) with an organic halide or triflate.[4][5] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][6]

The catalytic cycle typically involves three key steps:[4][7]

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a palladium(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group (the 2-fluoro-4-propoxyphenyl moiety) to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex eliminates the final biaryl product (Ar¹-Ar²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];

pd0 -> oxidative_addition [label="Ar¹-X"]; oxidative_addition -> pdiil_complex; pdiil_complex -> inv1 [arrowhead=none]; inv1 -> transmetalation [label="[Ar²-B(OR)₃]⁻\n(from Ar²-B(OH)₂ + Base)"]; transmetalation -> diorganopalladium; diorganopalladium -> inv2 [arrowhead=none]; inv2 -> reductive_elimination [label="Ar¹-Ar²"]; reductive_elimination -> inv3 [arrowhead=none]; inv3 -> pd0; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Biaryl Synthesis

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids with various aryl halides. These conditions serve as a robust starting point for optimizing the synthesis of biaryls using this compound. Yields are highly dependent on the specific substrates and catalyst system used.

Entry Aryl Halide (1.0 eq.) Boronic Acid (1.2-1.5 eq.) Catalyst (mol%) Base (2.0-3.0 eq.) Solvent Temp (°C) Time (h) Yield (%) Reference
14-BromoanisoleThis compoundPd(dppf)Cl₂ (3)Na₃PO₄Dioxane/H₂O (4:1)1001285-95[8][9]
21-Iodo-4-nitrobenzeneThis compoundPd₂(dba)₃ (2) / XPhos (6)K₂CO₃Toluene/H₂O (3:1)951670-85[10]
32-ChloropyridineThis compoundPd(PPh₃)₄ (5)CsF / Ag₂OTHF702460-75[11]
45-Bromosalicylic acidThis compoundPd catalyst (1)K₂CO₃DMF/H₂O (1:1)751.5~90[2]
51-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane1103>95[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., 3 mol% Pd(dppf)Cl₂), and the base (e.g., 2.0 equiv K₂CO₃).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-24 hours).[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.

Experimental_Workflow

Caption: A typical workflow for Suzuki-Miyaura cross-coupling synthesis.

Safety Precautions
  • Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Aryl halides and boronic acids can be irritants; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

References

The Role of Boronic Esters in the Suzuki-Miyaura Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] While boronic acids are the traditional coupling partners, their corresponding esters have emerged as indispensable reagents, particularly in complex syntheses and drug discovery.[5][6][7] This document provides a detailed overview of the role of boronic esters in the Suzuki-Miyaura reaction, including their advantages, mechanistic insights, and comprehensive experimental protocols.

The Advantage of Boronic Esters: A Balance of Stability and Reactivity

The primary driver for using boronic esters is their enhanced stability compared to boronic acids.[5][6][7] This stability addresses several challenges encountered with boronic acids, especially for certain classes of compounds.

Key Advantages:

  • Enhanced Stability: Boronic esters, particularly pinacol esters, are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[5][6] This contrasts with many boronic acids, which can be prone to decomposition through pathways like protodeboronation and oxidation.[5]

  • Utility for Unstable Substrates: For substrates where the corresponding boronic acid is unstable, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, boronic esters provide a stable and reliable alternative.[2][8][9]

  • Controlled Reactivity: While generally less reactive than boronic acids, this can be advantageous in preventing side reactions.[6][10] The reaction can be initiated under specific conditions, offering greater control in complex synthetic sequences.

  • Purification: Boronic esters are generally stable to column chromatography, which simplifies their purification and ensures high purity of the starting material for the cross-coupling reaction.[11][12]

This trade-off between stability and reactivity is a critical consideration in planning a Suzuki-Miyaura coupling.

Mechanistic Insights: Direct Transmetalation

A key mechanistic question has been whether boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle. Structural, kinetic, and computational studies have revealed that boronic esters can undergo transmetalation directly with the palladium catalyst without prior hydrolysis.[1][2][3][13]

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][14] The nature of the boron reagent directly influences the crucial transmetalation step. Two primary pathways have been proposed: the boronate pathway and the oxo-palladium pathway.[14][15] In the case of boronic esters, evidence suggests they can directly interact with an oxo-palladium species to facilitate the transfer of the organic group.[15]

The rate of transmetalation is influenced by the nature of the diol used to form the ester. Electron-rich diols can lead to increased reaction rates compared to the parent boronic acid.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R¹-X) R1-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination R1-Pd(II)-OR(L2) R¹-Pd(II)-OR(L₂) R1-Pd(II)-X(L2)->R1-Pd(II)-OR(L2) Ligand Exchange R1-R2 R¹-R² R1-Pd(II)-X(L2)->R1-R2 R1-Pd(II)-OR(L2)->R1-Pd(II)-X(L2) Transmetalation Boronic_Ester R²-B(OR')₂ Boronic_Ester->R1-Pd(II)-OR(L2) Base Base (e.g., K₃PO₄) Base->R1-Pd(II)-X(L2) Miyaura_Borylation reagents Aryl Halide (1.0 equiv) Bis(pinacolato)diboron (1.1 equiv) Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) Base (e.g., KOAc, 3.0 equiv) Solvent (e.g., Dioxane) reaction Reaction Vessel Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) Stir (e.g., 12-24 h) reagents->reaction Combine & Heat workup Work-up Cool to room temperature Filter through Celite Concentrate in vacuo reaction->workup After completion purification Purification Column Chromatography (Silica Gel) (e.g., Hexane/Ethyl Acetate gradient) workup->purification product Pinacol Boronic Ester purification->product Suzuki_Coupling_Workflow reactants Aryl Halide (1.0 equiv) Boronic Ester (1.2 equiv) Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) Base (e.g., K₂CO₃, 2.0 equiv) Solvent (e.g., Toluene/Water) reaction Reaction Flask Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-110 °C) Stir (e.g., 4-12 h) reactants->reaction Combine & Heat extraction Aqueous Work-up Cool to room temperature Add water and organic solvent Separate layers reaction->extraction After completion purification Purification Dry organic layer (e.g., MgSO₄) Filter and concentrate Column Chromatography extraction->purification final_product Coupled Product purification->final_product

References

Application Notes and Protocols for Multicomponent Synthesis of Fluorophores Using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various classes of fluorophores using multicomponent reactions (MCRs) involving boronic acids. The methodologies outlined herein offer efficient, one-pot strategies for the generation of structurally diverse fluorescent molecules with applications in chemical biology and materials science. Additionally, protocols for the application of these fluorophores in biological imaging are provided.

Introduction

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. The incorporation of boronic acids as key components in these reactions has led to the development of novel fluorogenic platforms. Boronic acids are attractive building blocks due to their stability, commercial availability, and versatile reactivity. The resulting boron-containing fluorophores, such as iminoboronates, BOSPYR, and BPSHY dyes, often exhibit tunable photophysical properties and can be designed for specific applications, including sensing and cellular imaging.

Synthesis of Pyrazole-Containing Iminoboronates

This protocol describes a one-pot, three-component synthesis of novel fluorescent pyrazole-containing boron (III) complexes. These iminoboronates are synthesized from a hydroxy-pyrazole-carbaldehyde, an aminobenzenecarboxylic acid, and a boronic acid.[1]

Experimental Protocol

General Procedure for the Synthesis of Pyrazole-Containing Iminoboronates (4a-k): [1]

  • To a 10 mL round-bottom flask, add 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (188 mg, 1.0 mmol) and ethanol (5 mL).

  • To this mixture, add the appropriate 2-aminobenzenecarboxylic acid (1.0 mmol) and the corresponding phenylboronic acid (1.0 mmol).

  • Stir the reaction mixture at 70 °C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate.

  • Wash the collected solid with cold ethanol and then with acetone to yield the pure iminoboronate product.

  • The products are typically obtained as yellow solids with yields ranging from 47-72%.[1]

Data Presentation
Compound2-Aminobenzenecarboxylic AcidBoronic AcidYield (%)λabs (nm, in THF)λem (nm, in THF)Quantum Yield (ΦF, in THF)
4a Anthranilic acidPhenylboronic acid654385250.011
4b 5-Methylanthranilic acidPhenylboronic acid504405300.009
4c 5-Chloroanthranilic acidPhenylboronic acid724355280.015
4d Anthranilic acid4-Fluorophenylboronic acid554375240.013
4e Anthranilic acid4-(Trifluoromethyl)phenylboronic acid584325200.021

Data extracted from Molecules, 2024, 29(14), 3432.[1]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification cluster_3 Product Reactants 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) 2-Aminobenzenecarboxylic Acid (1.0 mmol) Phenylboronic Acid (1.0 mmol) Ethanol (5 mL) Stirring Stir at 70 °C for 48 h Reactants->Stirring Heat Cooling Cool to Room Temperature Stirring->Cooling Reaction Completion Filtration Filter the Solid Cooling->Filtration Washing Wash with Ethanol and Acetone Filtration->Washing Product Pure Iminoboronate Washing->Product

Caption: One-pot synthesis of pyrazole-containing iminoboronates.

Synthesis of Stereogenic-at-Boron Fluorophores (BOSPYR)

This section details the one-step synthesis of novel stereogenic-at-boron fluorochromes, named BOSPYR, through a three-component reaction of a salicylaldehyde derivative, an arylboronic acid, and a 2-formylpyrrole hydrazone. These dyes exhibit large Stokes shifts and their fluorescence is enhanced in viscous media.[2][3]

Experimental Protocol

General Procedure for the Synthesis of BOSPYR Dyes (1a-h): [3]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the salicylaldehyde derivative (0.5 mmol, 1.0 equiv), the arylboronic acid (0.5 mmol, 1.0 equiv), and the 2-formylpyrrole hydrazone (0.5 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (5 mL).

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixtures) to afford the pure BOSPYR dye.

  • Yields for these reactions are typically in the range of 30-40%.

Data Presentation
CompoundSalicylaldehydeArylboronic AcidHydrazoneYield (%)λabs (nm, in DMSO)λem (nm, in DMSO)Quantum Yield (ΦF, in DMSO)
1a 4-(Diethylamino)salicylaldehydePhenylboronic acidPyrrole-2-carbaldehyde hydrazone324685950.021
1b 4-(Diethylamino)salicylaldehyde4-Methoxyphenylboronic acidPyrrole-2-carbaldehyde hydrazone354685960.025
1c 4-(Diethylamino)salicylaldehyde4-Chlorophenylboronic acidPyrrole-2-carbaldehyde hydrazone304675940.019

Data extracted from Chem. Commun., 2025, 61, 576-579.[2][3]

Experimental Workflow

G cluster_0 Reaction Setup (under Argon) cluster_1 Reaction Conditions cluster_2 Workup and Purification cluster_3 Product Reactants Salicylaldehyde (0.5 mmol) Arylboronic Acid (0.5 mmol) 2-Formylpyrrole Hydrazone (0.5 mmol) Anhydrous Acetonitrile (5 mL) Reflux Reflux for 24 h Reactants->Reflux Solvent_Removal Remove Solvent in vacuo Reflux->Solvent_Removal Cooling Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Chromatography Product Pure BOSPYR Dye Chromatography->Product G cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State Probe_Off Non-fluorescent Probe (Fluorophore-Boronic Ester) Oxidation Oxidative Deprotection Probe_Off->Oxidation Reacts with H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation Probe_On Highly Fluorescent Product (Fluorophore-Phenol) Oxidation->Probe_On releases Boric_Acid Boric Acid Oxidation->Boric_Acid by-product

References

Organotrifluoroborates: A Superior Alternative to Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While boronic acids have traditionally been the workhorse nucleophiles in this reaction, their inherent instability and handling challenges have prompted the search for more robust alternatives. Potassium organotrifluoroborates have emerged as a compelling solution, offering enhanced stability, ease of use, and often superior reactivity in a wide range of applications. This document provides detailed application notes and protocols for the utilization of organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.

Advantages of Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several key advantages over their boronic acid counterparts:

  • Enhanced Stability: Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This contrasts sharply with boronic acids, which are prone to decomposition and can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1][2] The enhanced stability of organotrifluoroborates allows for indefinite storage at room temperature without special precautions.[3]

  • Ease of Handling and Purification: Their solid nature and stability make organotrifluoroborates easier to handle, weigh, and purify compared to often waxy or difficult-to-handle boronic acids.[1]

  • Improved Reactivity and Yields: In many cases, organotrifluoroborates demonstrate superior performance in cross-coupling reactions, leading to higher yields.[3] For instance, in the synthesis of fluorescent nucleosides, switching from an indoloboronic acid to the corresponding organotrifluoroborate improved the reaction yield from 37% to 60%.[3]

  • Broader Functional Group Tolerance: The stability of the trifluoroborate moiety allows for the presence of a wider range of functional groups in the organotrifluoroborate partner.[4][5] They can be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[1]

  • Stoichiometric Precision: Unlike boronic acids, which can form varying amounts of anhydrides, organotrifluoroborates exist as well-defined monomers, allowing for more precise control over reaction stoichiometry.[6] Often, near-stoichiometric amounts of the organotrifluoroborate can be used, improving atom economy.[7]

Comparative Data: Organotrifluoroborates vs. Boronic Acids

While a comprehensive side-by-side comparison across all substrates is challenging to compile from the literature, the following table summarizes representative examples illustrating the performance of organotrifluoroborates in Suzuki-Miyaura coupling reactions.

EntryOrganoboron ReagentElectrophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Potassium Phenyltrifluoroborate4-BromobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol851295[8]
2Phenylboronic Acid4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Toluene/H₂O801285-90General literature yields
3Potassium Vinyltrifluoroborate4'-BromoacetophenonePdCl₂ / PPh₃Cs₂CO₃THF/H₂OReflux2285[9]
4Potassium Cyclopropyltrifluoroborate4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1001892[3]
5Cyclopropylboronic Acid4-Chloroanisole-----Unstable[3]
6Potassium sec-Butyltrifluoroborate4-ChlorotoluenePd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene/H₂O1002485[10]
7Potassium Methyltrifluoroborate4-ChloroanisolePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O802488[3]

*Note: Direct comparative yields for identical reactions are not always available in a single source. The yield for phenylboronic acid is a representative value from general Suzuki coupling literature.

Experimental Protocols

Synthesis of Potassium Organotrifluoroborates from Boronic Acids

A common and straightforward method for preparing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]

Procedure:

  • Dissolve the phenylboronic acid (1.0 equivalent) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) to the stirring methanolic solution.

  • A white precipitate of potassium phenyltrifluoroborate will form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

General Protocol for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides

This protocol is a representative example for the cross-coupling of an aryltrifluoroborate with a challenging aryl chloride electrophile.[7][11]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium aryltrifluoroborate (1.05 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Evacuate the tube and backfill with argon three times.

  • Add toluene (5 mL) and deionized water (0.5 mL) to the tube.

  • Stir the mixture and sparge with argon for 15 minutes.

  • In a separate vial, combine Pd(OAc)₂ (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).

  • Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ligandless Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates

Under certain conditions, the coupling of potassium aryltrifluoroborates can be achieved without the need for phosphine ligands.[2]

Materials:

  • Aryl bromide or triflate (1.0 equiv)

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2-2 mol %)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol or water

Procedure:

  • Combine the aryl halide/triflate, potassium aryltrifluoroborate, Pd(OAc)₂, and K₂CO₃ in a reaction vessel.

  • Add methanol or water as the solvent. The reaction can be performed open to the air.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Work up the organic phase as described in the general protocol.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D E Ar-Pd(II)-R L_n D->E F Reductive Elimination E->F F->A G Ar-R F->G Product H R-BF_3K K Hydrolysis H->K I Ar-X J [R-B(OH)₂] J->D Active Boron Species K->J L Base, H₂O

Caption: Suzuki-Miyaura cycle with organotrifluoroborates.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling start Start setup Combine Reactants: Aryl Halide, R-BF₃K, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvents (e.g., Toluene/H₂O) inert->solvent catalyst Add Catalyst/Ligand Solution solvent->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for Suzuki coupling.

Boronic_vs_Trifluoroborate Boronic Acids vs. Organotrifluoroborates cluster_0 Properties boronic_acid Boronic Acids (R-B(OH)₂) Prone to decomposition Forms boroxines (anhydrides) Often waxy solids Stoichiometry can be inexact trifluoroborate Organotrifluoroborates (R-BF₃K) Air and moisture stable Monomeric crystalline solids Easy to handle and purify Precise stoichiometry advantages Key Advantages disadvantages Key Disadvantages

Caption: Comparison of boronic acids and organotrifluoroborates.

References

Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylpyridine structural motif is a prevalent scaffold in a wide array of pharmaceuticals, agrochemicals, and organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, making it an ideal strategy for the synthesis of these valuable compounds. This document provides detailed application notes and protocols for the synthesis of 2-arylpyridines by coupling heteroaryl boronic acids with a pyridine electrophile. Specifically, it focuses on the use of pyridine-2-sulfonyl fluoride (PyFluor) as a coupling partner, a methodology that has shown promise for generating heteroatom-rich aromatic molecules relevant in drug discovery.[1][2]

The protocols described herein utilize a palladium catalyst, typically Pd(dppf)Cl₂, and can be performed under relatively mild conditions, even tolerating the presence of water and oxygen.[1][3][4][5][6][7][8][9][10] The reaction demonstrates broad substrate scope with various hetero(aryl) boronic acids and their pinacol esters, affording 2-arylpyridines in modest to good yields.[1][3][6]

Reaction Principle

The core of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, in a simplified view, involves the oxidative addition of the palladium(0) catalyst to the pyridine electrophile (PyFluor), followed by transmetalation with the heteroaryl boronic acid (activated by a base), and concluding with reductive elimination to yield the 2-arylpyridine product and regenerate the palladium(0) catalyst.

Experimental Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-arylpyridines using PyFluor and different hetero(aryl) boronic acids and pinacol boronic esters.

Table 1: Synthesis of 2-Arylpyridines with Hetero(aryl) Boronic Acids [1][4]

EntryHeteroaryl Boronic AcidTemperature (°C)Yield (%)Notes
12-Thiopheneboronic acid6575
22-Furanboronic acid6568
33-Thiopheneboronic acid6589
43-Furanboronic acid6572
51-Methyl-1H-pyrazole-5-boronic acid10045Reaction performed at 100 °C.
61-(tert-Butoxycarbonyl)-1H-pyrrole-2-boronic acid1005Three equivalents of boronic acid at 100 °C.
7Quinoline-8-boronic acid10023Reaction performed at 100 °C with 20% water.

Reaction Conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and dioxane (1.0 mL) in a capped 1 dram vial. Yields were calculated by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.[1][4]

Table 2: Synthesis of 2-Arylpyridines with Hetero(aryl) Boronic Esters [1][4]

EntryHeteroaryl Boronic Pinacol EsterTemperature (°C)Yield (%)
12-Thiopheneboronic acid pinacol ester10080
22-Furanboronic acid pinacol ester10070
33-Thiopheneboronic acid pinacol ester10078
43-Furanboronic acid pinacol ester10065
5Benzo[b]thiophen-2-ylboronic acid pinacol ester10055

Reaction Conditions: PyFluor (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane (0.8 mL), and H₂O (0.2 mL) in a capped 1 dram vial. Yields were calculated by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.[1][4]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of PyFluor with Hetero(aryl) Boronic Acids

This protocol is adapted from the reaction conditions used for the synthesis of 2-arylpyridines with hetero(aryl) boronic acids.[1][4]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • Appropriate hetero(aryl) boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium phosphate (Na₃PO₄)

  • 1,4-Dioxane

  • 1,3,5-Trimethoxybenzene (internal standard)

  • Capped 1 dram vials

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a capped 1 dram vial, add PyFluor (0.3 mmol, 1.0 equiv), the hetero(aryl) boronic acid (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv), and Na₃PO₄ (0.9 mmol, 3.0 equiv).

  • Add 1.0 mL of 1,4-dioxane to the vial.

  • Securely cap the vial and place it in a preheated heating block at the desired temperature (typically 65-100 °C).

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS for completion).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • To determine the yield, add a known amount of 1,3,5-trimethoxybenzene as an internal standard.

  • Analyze the crude reaction mixture by ¹H NMR.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of PyFluor with Hetero(aryl) Boronic Pinacol Esters

This protocol is adapted for use with boronic acid pinacol esters and includes the addition of water, which can enhance the reaction efficiency.[1][2][4]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • Appropriate hetero(aryl) boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium phosphate (Na₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • 1,3,5-Trimethoxybenzene (internal standard)

  • Capped 1 dram vials

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a capped 1 dram vial, add PyFluor (0.3 mmol, 1.0 equiv), the hetero(aryl) boronic acid pinacol ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv), and Na₃PO₄ (0.9 mmol, 3.0 equiv).

  • Add 0.8 mL of 1,4-dioxane and 0.2 mL of deionized water to the vial.

  • Securely cap the vial and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS for completion).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • To determine the yield, add a known amount of 1,3,5-trimethoxybenzene as an internal standard.

  • Analyze the crude reaction mixture by ¹H NMR.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of 2-arylpyridines using this methodology.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_product Product reagents Combine Reactants: - PyFluor - Heteroaryl Boronic Acid/Ester - Pd(dppf)Cl₂ - Na₃PO₄ - Dioxane (& H₂O for esters) heat_stir Heat and Stir (65-100 °C) reagents->heat_stir workup Cool to RT Add Internal Standard heat_stir->workup analysis ¹H NMR Analysis workup->analysis product 2-Arylpyridine analysis->product

References

Troubleshooting & Optimization

troubleshooting low yield in (2-Fluoro-4-propoxyphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (2-Fluoro-4-propoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields in cross-coupling reactions, and to provide clear, actionable guidance for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most common initial checks I should perform?

A1: When encountering low yields, begin with a systematic check of your reagents and reaction setup:

  • Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture.[1] Consider using a fresh batch or verifying the purity of your this compound.

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation, which leads to deactivation.[1][2][3]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.[1][3] Ensure your reaction vessel and solvents are thoroughly degassed.[2][4]

  • Base and Solvent Purity: Use high-purity, anhydrous bases and solvents. The presence of excess water can promote unwanted side reactions.[3][4]

Q2: I am observing a significant amount of a side product with a mass corresponding to 4-propoxyfluorobenzene. What is this, and how can I prevent it?

A2: This side product is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] This is particularly prevalent with electron-rich or sterically hindered boronic acids.[4] this compound, with its electron-donating propoxy group, is susceptible to this pathway.

To minimize protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[4] Switch to milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[2][4]

  • Use Anhydrous Conditions: While some water can be beneficial for Suzuki reactions, excess water provides a proton source for protodeboronation.[2] Try running the reaction under strictly anhydrous conditions.

  • Lower the Temperature: Higher temperatures can increase the rate of protodeboronation.[2] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]

  • Convert to a More Stable Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to this side reaction.[2][6]

Q3: My reaction stalls, and I recover a significant amount of my starting aryl halide. What could be the issue?

A3: If the aryl halide is not consumed, the issue likely lies in the initial steps of the catalytic cycle.

  • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center may be slow. This is common with electron-rich or sterically hindered aryl halides and especially with aryl chlorides.[2][6] Using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can facilitate this step.[2][7]

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from a Pd(II) precatalyst (like Pd(OAc)₂), or the catalyst may have been deactivated.[1][2] Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a more robust, air-stable precatalyst.[1][2]

Q4: How does the choice of base and solvent affect the reaction outcome?

A4: The base and solvent system is critical and highly interdependent.

  • Base Role: The base activates the boronic acid by converting it to a more nucleophilic borate anion ([Ar-B(OH)₃]⁻), which is necessary for the transmetalation step.[4]

  • Base Strength: A base that is too weak may not activate the boronic acid efficiently, while a base that is too strong can cause substrate degradation or promote protodeboronation.[4]

  • Solubility: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) have poor solubility in common organic solvents.[4] Insufficient mixing or a poor solvent choice can prevent the base from participating effectively. Adding a small amount of water to solvents like dioxane or THF can improve base solubility and facilitate the reaction, but must be balanced against the risk of protodeboronation.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low to No Product Yield, Starting Materials Largely Unconsumed
Potential Cause Recommended Solution
Inactive Catalyst System 1. Use a fresh batch of palladium catalyst and ligand.[1] 2. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[2] 3. Switch to a more active, air-stable precatalyst (e.g., a Buchwald G3 palladacycle).[1][6]
Inefficient Oxidative Addition 1. If using an aryl chloride or electron-rich aryl bromide, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[2] 2. Increase the reaction temperature to overcome the activation barrier.[2]
Poor Reagent Purity 1. Verify the purity of both the boronic acid and the aryl halide via NMR or LC-MS.[1] 2. Use freshly purified starting materials.
Inadequate Mixing 1. For heterogeneous mixtures (common with inorganic bases), ensure vigorous stirring to maximize interfacial contact.[6]
Problem 2: Low Yield, Starting Materials Consumed, Significant Side Products Observed
Potential Cause Recommended Solution
Protodeboronation 1. Switch to a milder base (e.g., K₃PO₄, KF).[2][4] 2. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2][6] 3. Lower the reaction temperature and use strictly anhydrous conditions if possible.[2]
Homocoupling of Boronic Acid 1. Rigorously degas all solvents and maintain a strict inert atmosphere (N₂ or Ar) to exclude oxygen.[1] 2. Use bulky phosphine ligands, which can disfavor the homocoupling pathway.[6]
Inefficient Transmetalation 1. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to promote the formation of the active borate species, but balance this with the risk of protodeboronation.[2] 2. Ensure the base is finely powdered for maximum surface area.[1] 3. Consider adding a small amount of water to the solvent system (e.g., Dioxane/H₂O 10:1) to improve base solubility.[1][2]

Optimization of Reaction Conditions

The choice of reaction parameters can dramatically influence the yield and purity of the desired product. The following table summarizes key parameters for optimizing Suzuki-Miyaura reactions with this compound.

ParameterConditionEffect on YieldRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos Pd G3)VariesPd(PPh₃)₄ is an active Pd(0) source but can be sensitive. Pd(dppf)Cl₂ is robust. Buchwald precatalysts are highly active and excellent for challenging substrates.[1][2]
Ligand PPh₃, SPhos, XPhos, P(t-Bu)₃VariesPPh₃ is a standard ligand. Electron-rich, bulky ligands like SPhos and XPhos are superior for hindered substrates and aryl chlorides, promoting faster oxidative addition and reductive elimination.[2][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFHighK₃PO₄ and Cs₂CO₃ are often effective for promoting transmetalation.[2] KF is a milder option that can help suppress protodeboronation.[2] Base strength should be matched to substrate sensitivity.[4]
Solvent Dioxane/H₂O, Toluene, THF/H₂O, DMFHighAprotic polar solvents are common. A small amount of water often accelerates the reaction by improving base solubility but can increase protodeboronation if in excess.[2][8]
Temperature 80 - 110 °CModerateHigher temperatures can overcome activation barriers but may also accelerate catalyst decomposition and side reactions like protodeboronation.[2][4] Optimization is key.
Boronic Reagent Boronic Acid vs. Pinacol Ester (BPin)HighBoronic acids can be prone to protodeboronation and dehydration (forming boroxines). Pinacol esters are generally more stable and robust, releasing the boronic acid slowly under reaction conditions.[2][9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)

  • Solvent (e.g., Anhydrous, degassed 1,4-Dioxane/H₂O 10:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[2]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is often done by evacuating and backfilling the flask three times.[3]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of this compound pinacol ester

This procedure is recommended if protodeboronation is a significant issue.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Solvent (e.g., Toluene or THF)

Procedure:

  • In a round-bottom flask, dissolve the this compound and pinacol in the chosen solvent.

  • Set up the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification. If necessary, purify by column chromatography or recrystallization.

Visual Guides

The following diagrams illustrate key decision-making and mechanistic pathways.

TroubleshootingWorkflow start_node Low Yield Observed sm_consumed Starting Material Consumed? start_node->sm_consumed decision_node decision_node process_node process_node solution_node solution_node check_catalyst Check Catalyst Activity & Ligand Integrity sm_consumed->check_catalyst No side_products Side Products Observed? sm_consumed->side_products Yes optimize_conditions Optimize Temp & Time Check Reagent Purity check_catalyst->optimize_conditions solve_catalyst Use Fresh/Active Catalyst Select Robust Ligand optimize_conditions->solve_catalyst protodeboronation Protodeboronation (Ar-H formed) side_products->protodeboronation Yes homocoupling Homocoupling (Ar-B(OH)2 + Ar-B(OH)2) side_products->homocoupling Yes (Biphenyls) check_transmetalation Inefficient Transmetalation (Stalled Reaction) side_products->check_transmetalation No (Stalled) solve_proto Use Milder Base (KF) Convert to BPin Ester Lower Temperature protodeboronation->solve_proto solve_homo Ensure Rigorous Degassing Maintain Inert Atmosphere homocoupling->solve_homo solve_trans Optimize Base & Solvent (e.g., K3PO4 in Dioxane/H2O) check_transmetalation->solve_trans

Caption: Troubleshooting decision tree for low-yield reactions.

SuzukiCycle cluster_activation Boronic Acid Activation pd0 LₙPd(0) (Active Catalyst) pd2_complex LₙPd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition product Ar-Ar' (Product) transmetal_complex LₙPd(II)(Ar)(Ar') pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination transmetal_complex->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ activated_boronate [Ar'-B(OH)₃]⁻ boronic_acid->activated_boronate base Base (e.g., K₃PO₄) base->activated_boronate activated_boronate->transmetal_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura coupling reactions involving fluorinated boronic acids. This resource offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of fluorinated boronic acids, providing potential solutions and adjustments to your reaction conditions.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in a low or no yield. What are the primary factors I should investigate?

Answer: Low yields in Suzuki couplings with fluorinated boronic acids are a common challenge, often stemming from the electronic properties of the substrates. Fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and impact the catalytic cycle.[1] Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for electron-deficient fluorinated boronic acids.[2] Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can accelerate the rate-limiting oxidative addition step.[3] A pre-catalyst that forms the active catalytic species quickly can be beneficial, especially for unstable boronic acids that are prone to decomposition.[4]

  • Choice of Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than milder bases like potassium carbonate (K₂CO₃).[3][5] Fluoride sources such as cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, particularly if your substrate has base-sensitive functional groups.[3][6]

  • Solvent System: The choice of solvent can significantly influence the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[3][7] The presence of water can help dissolve inorganic bases and facilitate key steps in the catalytic cycle.[3][8]

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for challenging couplings.[5] However, be aware that higher temperatures can also accelerate side reactions like protodeboronation.[3]

  • Oxygen Contamination: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[5][9] Proper degassing of solvents is critical.[3][5]

Issue 2: Significant Protodeboronation of the Fluorinated Boronic Acid

Question: I am observing a significant amount of the arene byproduct from my fluorinated boronic acid, indicating protodeboronation. How can I minimize this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-deficient and heteroaromatic boronic acids.[3][10] Here are strategies to mitigate this issue:

  • Use a Milder Base or Anhydrous Conditions: Strong bases and the presence of water can promote protodeboronation.[3] Consider using a milder base or, if feasible for your system, running the reaction under anhydrous conditions.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from protodeboronation.[3] Common protecting groups include:

    • Pinacol esters (Bpin): These are more stable than the corresponding boronic acids.[3]

    • MIDA esters: These are highly stable and release the boronic acid slowly under the reaction conditions.[4]

    • Trifluoroborate salts (BF₃K): These salts are generally stable and release the boronic acid in situ.[4][11][12][13]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to "outrun" the competing protodeboronation reaction, especially when using a highly active catalyst system.[14]

Issue 3: Formation of Homocoupling Byproducts

Question: My reaction is producing a significant amount of homocoupled product from the fluorinated boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[5][9] Here’s how to address this:

  • Thorough Degassing: Rigorously degas your solvents and ensure a properly inert atmosphere to minimize oxygen levels.[5]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) that could participate in homocoupling.[9]

  • Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally best for Suzuki coupling with fluorinated boronic acids?

A1: There is no single "best" combination as the optimal choice is highly substrate-dependent.[3] However, for challenging couplings involving electron-deficient fluorinated boronic acids, catalyst systems based on bulky and electron-rich phosphine ligands are often a good starting point.[3] Examples include ligands like SPhos and XPhos, often used with pre-catalysts like XPhos Pd G3 or G4.[5][7]

Q2: Should I use the fluorinated boronic acid, its pinacol ester, or the trifluoroborate salt?

A2: While boronic acids are often more reactive, they can be unstable.[8][15] If you are facing issues with decomposition or protodeboronation, using a more stable boronic ester (like a pinacol ester) or a trifluoroborate salt is a highly recommended strategy.[3][4] These derivatives often provide a slow, sustained release of the boronic acid under the reaction conditions, which can minimize side reactions.[11][12][13]

Q3: What is the optimal base to use?

A3: The choice of base is critical. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective for couplings with electron-deficient boronic acids.[3][5] Milder bases like K₂CO₃ are also common, often used in aqueous solvent mixtures.[3] For substrates with base-sensitive functional groups, fluoride sources like KF or CsF can be a good alternative.[3][6]

Q4: Is water necessary for the reaction?

A4: While not always essential, a small amount of water is often beneficial, especially when using inorganic bases like K₃PO₄ or Na₂CO₃.[3] Water can help to dissolve the base and is believed to play a role in the transmetalation step.[3][8] However, for boronic acids that are highly susceptible to protodeboronation, anhydrous conditions may be preferable.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling with Fluorinated Boronic Acids

ParameterRecommendationRationale
Aryl Halide 1.0 equivLimiting reagent
Fluorinated Boronic Acid/Ester 1.1 - 1.5 equivExcess to drive reaction to completion
Palladium Pre-catalyst 0.5 - 2 mol%e.g., XPhos Pd G3
Ligand (if not part of pre-catalyst)e.g., XPhos, SPhos
Base 2.0 - 3.0 equive.g., K₃PO₄, Cs₂CO₃, KF
Solvent Degassed, 0.1 - 0.2 Me.g., Dioxane/H₂O (4:1), THF/H₂O (10:1)
Temperature 80 - 110 °CTo be optimized for specific substrates

Table 2: Troubleshooting Guide Summary

IssuePotential Cause(s)Suggested Solution(s)
Low/No Yield Inefficient catalyst, weak base, low temperature, oxygen contaminationUse bulky, electron-rich ligands; use stronger base (K₃PO₄, Cs₂CO₃); increase temperature; ensure inert atmosphere.
Protodeboronation Strong base, presence of water, high temperatureUse milder base or anhydrous conditions; protect boronic acid (Bpin, MIDA, BF₃K); optimize time and temperature.
Homocoupling Oxygen contamination, Pd(II) speciesThoroughly degas solvents; use Pd(0) pre-catalyst; consider slow addition of boronic acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the fluorinated boronic acid or its derivative (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[5]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][5]

Protocol for Protection of a Fluorinated Boronic Acid with Diethanolamine

For boronic acids that are particularly unstable, protection as a diethanolamine adduct can be beneficial.

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[5]

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette. A precipitate should form.[5][16]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[5]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling with Fluorinated Boronic Acids start Low or No Yield check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes solution_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->solution_catalyst No check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use a stronger base (e.g., K3PO4, Cs2CO3) check_base->solution_base No check_atmosphere Is the reaction under an inert atmosphere? check_temp->check_atmosphere Yes solution_temp Increase reaction temperature check_temp->solution_temp No solution_atmosphere Ensure proper degassing of solvents and use of inert gas check_atmosphere->solution_atmosphere No end_point Improved Yield check_atmosphere->end_point Yes solution_catalyst->end_point solution_base->end_point solution_temp->end_point solution_atmosphere->end_point Experimental_Workflow General Experimental Workflow for Suzuki Coupling prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) degas 2. Degassing (Purge with Ar or N2) prep->degas catalyst 3. Catalyst Addition degas->catalyst solvent 4. Solvent Addition (Degassed) catalyst->solvent reaction 5. Reaction (Heating and Stirring) solvent->reaction monitor 6. Monitoring (TLC, LC-MS) reaction->monitor workup 7. Workup (Extraction and Washing) monitor->workup purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

preventing protodeboronation of (2-Fluoro-4-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of (2-Fluoro-4-propoxyphenyl)boronic acid, with a primary focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-fluoro-3-propoxybenzene, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. Arylboronic acids with electron-withdrawing groups, such as the fluorine atom in your compound, are particularly susceptible to this decomposition pathway, especially under basic conditions.[2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The main factors that accelerate protodeboronation are:

  • pH: Both acidic and basic conditions can catalyze the reaction. For many arylboronic acids, high pH significantly accelerates protodeboronation.[3]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[1]

  • Solvent: The presence of a proton source, such as water, is necessary for the reaction to occur. While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.[1]

  • Reaction Time: Longer reaction times expose the boronic acid to potentially degrading conditions for a longer period.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the quality and prevent degradation of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate the compound (below 4°C/39°F).[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and interaction with moisture.[4][5]

  • Container: Keep the compound in a tightly sealed container to protect it from moisture.[4][5] The material is hygroscopic.[5]

Q4: What are the signs of degradation of my this compound?

A4: While visual inspection may not be sufficient, you can check for degradation using the following methods:

  • NMR Spectroscopy: This is the most reliable method. The presence of signals corresponding to 1-fluoro-3-propoxybenzene would indicate that protodeboronation has occurred.

  • Melting Point: A broadened or depressed melting point compared to the literature value can suggest the presence of impurities resulting from degradation.[2]

Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling Reactions

This guide provides a systematic approach to troubleshooting and preventing protodeboronation when using this compound in Suzuki-Miyaura coupling reactions.

Problem: Low yield of the desired cross-coupled product and formation of 1-fluoro-3-propoxybenzene.

This is a classic symptom of protodeboronation. The following troubleshooting workflow can help you mitigate this issue.

G start Low Yield & High Protodeboronation Observed strategy1 Optimize Reaction Conditions start->strategy1 strategy2 Modify Boron Reagent start->strategy2 strategy3 Enhance Catalytic Efficiency start->strategy3 sub1_1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) strategy1->sub1_1 sub1_2 Lower Reaction Temperature (e.g., RT to 80°C) strategy1->sub1_2 sub1_3 Use Anhydrous Solvents strategy1->sub1_3 sub2_1 Switch to Boronic Ester (Pinacol or MIDA) strategy2->sub2_1 sub3_1 Use Highly Active Catalyst (e.g., with Buchwald ligands) strategy3->sub3_1 sub3_2 Increase Catalyst Loading strategy3->sub3_2 end_node Problem Solved? sub1_1->end_node sub1_2->end_node sub1_3->end_node sub2_1->end_node sub3_1->end_node sub3_2->end_node end_node->start No success Successful Coupling end_node->success Yes

Troubleshooting workflow for minimizing protodeboronation.
Detailed Strategies to Counter Protodeboronation

1. Optimization of Reaction Conditions

ParameterRecommendationRationale
Base Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[1]Strong bases can significantly promote the rate of protodeboronation. Milder bases are often sufficient to facilitate the Suzuki-Miyaura coupling while minimizing this side reaction.
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A starting point could be 60-80 °C .[1]Higher temperatures accelerate both the desired reaction and protodeboronation. By lowering the temperature, you can often find a window where the rate of the desired coupling is favorable compared to the decomposition pathway.
Solvent Use anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF). If a co-solvent is necessary, minimize the amount of water.Water acts as the proton source for protodeboronation. Reducing its concentration can significantly decrease the rate of this side reaction.[1]

2. Modification of the Boron Reagent

The most effective strategy to prevent protodeboronation is to convert the boronic acid to a more stable derivative.

Boron ReagentDescription
Pinacol Ester Commercially available or can be synthesized from the boronic acid. Pinacol esters offer increased stability towards protodeboronation.[1]
MIDA Boronate N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be stored on the benchtop. They participate in a "slow-release" of the boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low, thereby minimizing protodeboronation.[6]

3. Enhancement of Catalytic Efficiency

StrategyRecommendationRationale
Catalyst System Employ a highly active palladium catalyst and ligand system . Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are known to promote efficient cross-coupling.[2]A more efficient catalyst will increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.
Catalyst Loading If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[2]A higher concentration of the active catalyst can lead to a faster turnover rate for the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is a general starting point and should be optimized for your specific substrates.

Reagent Preparation:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (argon or nitrogen).

Reaction Setup:

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add a degassed anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: After cooling, the MIDA ester can often be isolated by precipitation or crystallization and used in the subsequent Suzuki-Miyaura coupling reaction following a similar procedure to Protocol 1.

Signaling Pathways and Workflows

G cluster_0 Reaction Pathways A This compound + Aryl Halide B Desired Suzuki-Miyaura Cross-Coupling Product A->B Desired Pathway (Fast & Efficient Catalyst) C Protodeboronation Byproduct (1-Fluoro-3-propoxybenzene) A->C Undesired Pathway (High Temp, Strong Base, H₂O)

Competing pathways for this compound.

G start Start with This compound step1 Convert to MIDA Ester start->step1 step2 Suzuki-Miyaura Coupling (Slow Release of Boronic Acid) step1->step2 end_node High Yield of Desired Product step2->end_node

Workflow for using MIDA ester to prevent protodeboronation.

References

Technical Support Center: Purification of Products from (2-Fluoro-4-propoxyphenyl)boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from Suzuki-Miyaura coupling reactions involving (2-Fluoro-4-propoxyphenyl)boronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of biphenyl compounds synthesized using this compound.

Problem IDProblemPotential Cause(s)Recommended Solution(s)
PUR-001 Product is difficult to separate from unreacted aryl halide by column chromatography. The product and the aryl halide starting material have very similar polarities. This is common when the aryl halide is structurally similar to the boronic acid.- Optimize Solvent System: Experiment with different solvent systems for flash chromatography. A less polar eluent system might improve separation. Consider trying solvent mixtures like hexane/ethyl acetate, hexane/dichloromethane, or toluene/ethyl acetate. - Gradient Elution: Employ a shallow gradient elution during column chromatography to enhance resolution between closely eluting compounds. - Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or reverse-phase silica (C18).
PUR-002 Product is contaminated with the homocoupled byproduct of this compound. The homocoupled dimer (a 2,2'-difluoro-4,4'-dipropoxybiphenyl derivative) can have a polarity very similar to the desired product, making separation challenging.[1] This side reaction is often promoted by the presence of oxygen or excess Pd(II) species.[1][2]- Reaction Optimization: Minimize homocoupling during the reaction by ensuring a thoroughly degassed reaction mixture and using a Pd(0) catalyst source.[3] - Recrystallization: Attempt recrystallization from a suitable solvent system. Test various solvents such as ethanol, isopropyl ether, or mixtures like hexane/ethyl acetate to find one where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.[4][5] - Preparative HPLC: For high-purity requirements where other methods fail, preparative HPLC can be an effective, albeit more resource-intensive, solution.
PUR-003 Product fails to crystallize during recrystallization attempts. - The product may be an oil at room temperature. - The chosen solvent may not be appropriate (product is too soluble or insoluble).[5] - The presence of impurities can inhibit crystallization.- Solvent Screening: Systematically screen a range of solvents and solvent mixtures.[4] - "Salting Out": If the product is moderately polar, adding a non-polar "anti-solvent" dropwise to a solution of the product in a more polar solvent can induce precipitation. - Seed Crystals: If a small amount of pure, solid product is available, use it to seed the supersaturated solution. - Trituration: If the product is an oil, trituration with a non-polar solvent like hexane can sometimes induce solidification.
PUR-004 Residual palladium catalyst (black solid) is present in the purified product. Inefficient removal of the palladium catalyst during workup.- Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the heterogeneous palladium catalyst.[6][7] - Aqueous Workup: A thorough aqueous workup can help remove some palladium salts. - Charcoal Treatment: In some cases, treatment with activated charcoal can help adsorb residual palladium, followed by filtration.
PUR-005 Product is contaminated with unreacted boronic acid or its byproducts. Incomplete reaction or decomposition of the boronic acid (protodeboronation).[2]- Aqueous Base Wash: During the workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid.[8] The desired biphenyl product, being neutral, will remain in the organic phase. - Silica Gel Chromatography: Boronic acids are generally more polar than the corresponding biphenyl products and can often be separated by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki coupling reaction with this compound?

A1: A typical workup procedure involves the following steps:

  • Cool the reaction mixture to room temperature.[9][10]

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.[11][12]

  • Wash the organic layer sequentially with water and brine.[11][12] An optional wash with a mild aqueous base (e.g., 1M NaOH) can be included to remove unreacted boronic acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9][11][12]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[9][11][12]

  • The crude product can then be purified by column chromatography or recrystallization.[11][12][13]

Q2: What are the most common impurities to expect in the crude product?

A2: The most common impurities include:

  • Unreacted starting materials: the aryl halide and this compound.

  • Homocoupled product of the boronic acid.[1][2]

  • Protodeboronated starting material (1-fluoro-3-propoxybenzene).[2][14]

  • Dehalogenated starting material from the aryl halide.[2]

  • Residual palladium catalyst.

Q3: How can I choose a suitable solvent system for flash chromatography?

A3: The choice of solvent system depends on the polarity of your product. For biphenyl compounds derived from this compound, which have moderate polarity, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[15] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.

Q4: My product appears as a dark oil after workup. What should I do?

A4: A dark color often indicates the presence of residual palladium. You can try dissolving the crude product in a suitable solvent and filtering it through a short plug of silica gel or Celite® to remove the baseline impurities and color.[6][7] If the product is an oil, it may be inherently non-crystalline, or its solidification may be hindered by impurities. In this case, purification by column chromatography is the recommended next step.

Q5: Are there any alternative purification methods to chromatography and recrystallization?

A5: While chromatography and recrystallization are the most common methods, other techniques that can be considered include:

  • Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, distillation under reduced pressure can be effective.

  • Acid-Base Extraction: This is particularly useful for removing acidic or basic impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities like unreacted boronic acid.[8]

  • Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, for less polar compounds, a concentrated solution can be loaded directly onto the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to yield the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Crude Product from Workup tlc TLC Analysis of Crude Product start->tlc decision Are components separable by TLC? tlc->decision column Flash Column Chromatography decision->column Yes recrystallization Recrystallization decision->recrystallization No, or product is major component pure_product Pure Product column->pure_product further_purification Consider Preparative HPLC or Derivatization column->further_purification recrystallization->pure_product recrystallization->further_purification

Caption: A general workflow for the purification of Suzuki coupling products.

troubleshooting_logic start Impure Product After Initial Purification identify_impurity Identify Impurity (NMR, MS) start->identify_impurity is_starting_material Is it unreacted starting material? identify_impurity->is_starting_material is_homocoupled Is it a homocoupled byproduct? is_starting_material->is_homocoupled No optimize_reaction Optimize reaction conditions (stoichiometry, time) is_starting_material->optimize_reaction Yes is_catalyst Is it residual catalyst? is_homocoupled->is_catalyst No optimize_purification Optimize chromatography/recrystallization is_homocoupled->optimize_purification Yes optimize_workup Improve workup (e.g., Celite filtration) is_catalyst->optimize_workup Yes

References

Technical Support Center: Managing Boronic Acid Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for managing common side reactions associated with boronic acids, particularly homocoupling in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the unwanted reaction of two boronic acid molecules to form a symmetrical biaryl byproduct.[1] This side reaction is problematic as it consumes the boronic acid starting material, leading to a reduced yield of the desired cross-coupled product.[1][2] Furthermore, the structural similarity between the homocoupled byproduct and the target molecule can complicate purification processes.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then facilitate the coupling of two boronic acid molecules.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[2][3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must be reduced to the catalytically active Pd(0) in situ. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[2][4]

A less common mechanism involves a protonolysis/second transmetalation event, which can be significant with certain substrates like electron-deficient arylboronic acids.[5]

Q3: How does the choice of palladium source influence the extent of homocoupling?

A3: The palladium source is a critical factor. Pd(II) sources like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) can directly promote homocoupling as they require reduction to the active Pd(0) form, a process that can be mediated by the boronic acid itself.[2][4] The use of Pd(0) sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue as they do not require an initial reduction step.[6] Alternatively, using highly efficient Pd(II) precatalysts that are designed for rapid and clean conversion to Pd(0) can also minimize homocoupling.[4]

Q4: Can the stability of the boronic acid itself contribute to side reactions?

A4: Yes, the instability of boronic acids is a common reason for low yields in Suzuki-Miyaura reactions.[4] Besides homocoupling, boronic acids are susceptible to protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond. This is particularly an issue with heteroaryl boronic acids.[4] To enhance stability, boronic acids can be converted to boronic esters, such as pinacol esters.[4]

Troubleshooting Guides

Issue 1: Significant formation of homocoupled byproduct observed.

This is one of the most common issues. The following troubleshooting workflow can help identify and resolve the root cause.

G cluster_0 Troubleshooting Homocoupling start High Homocoupling Detected q1 Is the reaction rigorously deoxygenated? start->q1 sol1a Degas solvent and reaction mixture (N2/Ar sparging, freeze-pump-thaw). q1->sol1a No q2 What is the palladium source? q1->q2 Yes sol1b Ensure inert atmosphere is maintained throughout the reaction. sol1a->sol1b sol1b->q2 sol2a Switch from a Pd(II) source (e.g., Pd(OAc)2) to a Pd(0) source (e.g., Pd(PPh3)4). q2->sol2a Pd(II) q3 Have you considered additives? q2->q3 Pd(0) or Precatalyst sol2a->q3 sol2b Use a more efficient Pd(II) precatalyst (e.g., Buchwald precatalysts). sol2b->q3 sol3 Add a mild reducing agent like potassium formate to consume residual Pd(II). q3->sol3 No q4 Is the ligand optimal? q3->q4 Yes sol3->q4 sol4 Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote cross-coupling over homocoupling. q4->sol4 No end Homocoupling Minimized q4->end Yes sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling.
Issue 2: Low yield of the desired product with boronic acid starting material consumed.

If you observe consumption of your boronic acid without a high yield of the desired cross-coupled product, and homocoupling is not the primary issue, consider the possibility of protodeborylation.

Possible Causes and Solutions:

Possible Cause Solution
Presence of water For sensitive substrates, switching to anhydrous reaction conditions can significantly reduce protodeborylation.[7]
Strong base The use of a strong base in aqueous media can accelerate protodeborylation. Consider using a milder base such as K₂CO₃ or KF.[7]
Unstable boronic acid Convert the boronic acid to a more stable boronic ester, such as a pinacol ester, to prevent decomposition.[4]

Data on Minimizing Homocoupling

The effectiveness of different strategies to minimize homocoupling can be quantified. The following table summarizes the impact of deoxygenation and the addition of a reducing agent on the formation of a homocoupled dimer in a specific Suzuki cross-coupling reaction.

Entry Deoxygenation Method Additive Homocoupling Byproduct (%)
1None (reaction in air)None15-20%
2Nitrogen Sparge (30 min)None5-7%
3Freeze-Pump-Thaw (3 cycles)None<2%
4Nitrogen Sparge (30 min)Potassium Formate<1%

Data is illustrative and adapted from principles described in cited literature.[8][9][10]

Experimental Protocols

Representative Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid, and base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Deoxygenation: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling pathway and the undesired homocoupling pathway.

G cluster_0 Competing Reaction Pathways cluster_1 Desired Cross-Coupling cluster_2 Undesired Homocoupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2 Pd(II) pd0->pd2 Oxidation aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 cross_product Ar-Ar' reductive_elimination->cross_product oxygen O2 oxygen->pd2 homocoupling_reaction Homocoupling pd2->homocoupling_reaction boronic_acid2 2 x Ar'-B(OH)2 boronic_acid2->homocoupling_reaction homocoupling_reaction->pd0 Reduction homo_product Ar'-Ar' homocoupling_reaction->homo_product

Caption: Competing pathways of cross-coupling and homocoupling.

References

impact of base and solvent choice on Suzuki coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency by carefully selecting the base and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki coupling reaction?

The base is a critical component in the Suzuki coupling catalytic cycle. Its primary role is to activate the organoboron species (boronic acid or ester) to facilitate the transmetalation step.[1][2][3] This is achieved through the formation of a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center.[2] The choice of base can significantly impact the reaction rate, yield, and suppression of side reactions.[2][4]

Q2: How does the choice of solvent affect the outcome of a Suzuki coupling reaction?

The solvent plays multiple roles in a Suzuki coupling reaction. It must dissolve the reactants, catalyst, and base to a sufficient extent to allow the reaction to proceed. The polarity of the solvent can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5][6][7] For instance, polar solvents can stabilize charged intermediates and transition states, which can alter the reaction pathway and even the chemoselectivity of the coupling.[5][6][7] Some reactions can even be performed in aqueous media, which offers environmental benefits.[8][9][10][11]

Q3: Can I run a Suzuki coupling without a base?

Generally, a base is required to activate the boronic acid for transmetalation.[1] However, in some specific cases, such as with substrates containing basic nitrogen centers, the reaction can proceed without an externally added base.[12] In these instances, the substrate itself can generate the necessary basic conditions in an aqueous medium.[12]

Q4: What are the most commonly used bases and solvents for Suzuki coupling?

A wide variety of bases and solvents have been successfully employed in Suzuki couplings.[13]

  • Common Bases: Inorganic bases are most common and include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[2][13] Organic bases like amines (e.g., triethylamine) are also used, particularly for base-sensitive substrates.[2][13]

  • Common Solvents: A range of organic solvents are suitable, including toluene, tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF).[13][14] Often, a co-solvent of water is added, especially when using inorganic bases, to aid in their solubility.[13][15]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yield is one of the most frequent issues encountered in Suzuki coupling reactions.[16][17][18] Several factors related to the base and solvent can contribute to this problem.

Possible Cause Troubleshooting Steps
Inappropriate Base Strength The base may be too weak to effectively form the boronate species. Switch to a stronger base (e.g., from a carbonate to a phosphate or hydroxide).[17] Conversely, a very strong base might cause decomposition of sensitive substrates.[19] In such cases, a milder base like KF may be beneficial.[15]
Poor Solubility of Base/Reactants If the base or reactants are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[15] For inorganic bases, adding water as a co-solvent (e.g., in THF or dioxane) can improve solubility.[17] Alternatively, changing to a more polar solvent like DMF might help.[15]
Catalyst Deactivation The choice of base and solvent can influence catalyst stability. Some bases can lead to the formation of palladium black (inactive palladium nanoparticles), reducing the concentration of the active catalyst.[20] Ensure rigorous degassing of the solvent to prevent oxygen from deactivating the catalyst.[16]
Protodeboronation of Boronic Acid This is a common side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[17] Using milder bases (e.g., KF), anhydrous conditions, or protecting the boronic acid as a more stable derivative (e.g., a pinacol ester) can mitigate this issue.[17]

Problem 2: Difficulty with Unreactive Substrates (e.g., Aryl Chlorides)

Aryl chlorides are often less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[1][13][19]

Possible Cause Troubleshooting Steps
Insufficiently Reactive Conditions Standard conditions may not be forcing enough for aryl chlorides.
Use Stronger Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for activating the coupling with aryl chlorides.[1][2]
Employ Electron-Rich Ligands: Bulky, electron-donating phosphine ligands can facilitate the oxidative addition of the aryl chloride to the palladium center.[1]
Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy associated with C-Cl bond cleavage.[17]

Data on Base and Solvent Effects

The selection of an appropriate base and solvent is crucial for optimizing the Suzuki-Miyaura coupling reaction. The following tables summarize quantitative data on the effects of different bases and solvents on reaction yields.

Table 1: Effect of Various Bases on Suzuki Coupling Yield

Reaction: 4-Bromoacetophenone with Phenylboronic Acid

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃DMF/H₂O (1:1)800.598[21]
K₂CO₃DMF/H₂O (1:1)80195
K₃PO₄DMF/H₂O (1:1)801.592
NaOHDMF/H₂O (1:1)80285
KOHDMF/H₂O (1:1)80288
NaOAcDMF/H₂O (1:1)80375
TEADMF/H₂O (1:1)80460

Note: This table is a compilation of typical results and actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on Suzuki Coupling Yield

Reaction: 4-Chlorotoluene with Phenylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄

SolventTemperature (°C)Time (h)Yield (%)
Toluene/H₂O1001295
Dioxane/H₂O1001292
THF/H₂O801888
DMF120875

Note: The choice of ligand and base can significantly influence the optimal solvent.

Experimental Protocols

General Procedure for Base and Solvent Screening in a Suzuki Coupling Reaction

This protocol provides a starting point for optimizing your Suzuki coupling reaction.

  • Preparation: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the organoboron reagent (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[22]

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by purging with argon or nitrogen for 15-30 minutes.[17][22]

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe to achieve a typical concentration of 0.1-0.2 M relative to the limiting reagent.[17]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (if required, e.g., SPhos, 2-10 mol%).[22] Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).[22]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the limiting starting material is consumed.[22]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.[17][22]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[17][22]

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa R¹-Pd(II)(X)L₂ pd0->oa Oxidative Addition (R¹-X) tm R¹-Pd(II)(R²)L₂ oa->tm Transmetalation (R²-B(OH)₂) tm->pd0 Reductive Elimination product R¹-R² tm->product Product Formation boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->oa base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction q1 Is the base strong enough? start->q1 a1_yes Consider a stronger base (e.g., K₃PO₄, Cs₂CO₃) q1->a1_yes No q2 Are reactants/base soluble? q1->q2 Yes a1_yes->q2 a2_yes Add H₂O as co-solvent or switch to a more polar solvent (e.g., DMF) q2->a2_yes No q3 Is protodeboronation suspected? q2->q3 Yes a2_yes->q3 a3_yes Use milder base (KF), anhydrous conditions, or protect boronic acid q3->a3_yes Yes end Re-run Optimized Reaction q3->end No a3_yes->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

Technical Support Center: Synthesis of Aryl Boronic Acids with Ortho-OH Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aryl boronic acids featuring ortho-hydroxy groups. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of aryl boronic acids with an ortho-hydroxy group so challenging?

A1: The primary challenges arise from the proximity of the acidic hydroxyl proton to the boronic acid moiety. This can lead to several complications:

  • Protodeboronation: The acidic proton can facilitate the cleavage of the C-B bond, leading to the formation of the corresponding phenol as a major byproduct. This is a common issue in both the synthesis and purification stages.[1][2]

  • Interference with organometallic reagents: Standard methods for boronic acid synthesis, such as those involving Grignard or organolithium reagents, are often complicated by the acidic -OH group, which can quench the organometallic species. This necessitates the use of protecting groups or excess reagents.[3]

  • Instability: The final products can be unstable and prone to decomposition upon storage, especially under non-anhydrous or non-inert conditions.[4]

  • Purification difficulties: The polarity of the hydroxyl group and the potential for interaction with silica gel can make chromatographic purification challenging, often leading to product degradation on the column.[5][6]

  • Formation of cyclic structures: The ortho-hydroxy group can react with the boronic acid to form a cyclic boronate ester or anhydride, which may or may not be the desired product.[7]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[8] This side reaction is often promoted by acidic or basic conditions and the presence of a proton source.[1][3] In the case of ortho-hydroxyaryl boronic acids, the intramolecular proton source makes them particularly susceptible.

To minimize protodeboronation:

  • Use of Protecting Groups: Protect the ortho-hydroxy group as a methoxy, benzyloxy, or silyl ether before attempting the borylation. The protecting group can be removed in a later step.[3]

  • Employ Milder Borylation Methods: Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are generally more tolerant of functional groups than methods requiring strong bases or organometallic reagents.[9][10]

  • Stabilize the Product: Convert the unstable boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, immediately after synthesis.[1][4][11]

  • Control pH during Workup and Purification: Avoid strongly acidic or basic conditions during the workup.[5]

Q3: What are MIDA boronates and how can they help?

A3: MIDA boronates are air-stable, crystalline derivatives of boronic acids.[4] They are formed by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[11] The MIDA ligand protects the boronic acid from decomposition and protodeboronation, making it easier to handle, purify, and store.[4][12] The boronic acid can be slowly released from the MIDA adduct under specific reaction conditions, such as in Suzuki-Miyaura cross-coupling reactions.[13] This makes MIDA boronates excellent for working with unstable boronic acids like the ortho-hydroxyaryl variants.

Troubleshooting Guide

Problem 1: Low or no yield of the desired ortho-hydroxyaryl boronic acid.
Possible Cause Suggested Solution
Protodeboronation during synthesisProtect the hydroxyl group before borylation. Use milder reaction conditions (e.g., Miyaura borylation).
Quenching of organometallic reagentsUse a protecting group for the -OH. Alternatively, use at least two equivalents of the organolithium or Grignard reagent to deprotonate the phenol before metal-halogen exchange.
Degradation during workup or purificationUse a buffered aqueous workup to maintain a neutral pH. Avoid silica gel chromatography if possible; consider crystallization, trituration, or derivatization for purification.[5][14]
Inactive catalyst or reagentsEnsure all reagents are fresh and anhydrous, particularly for reactions involving organometallics. For Pd-catalyzed reactions, ensure the catalyst is active.
Problem 2: The final product is impure and difficult to purify.
Possible Cause Suggested Solution
Co-elution with byproducts on silica gelAvoid silica gel. Try recrystallization from a suitable solvent system.[14] Another method is to convert the crude boronic acid to its diethanolamine adduct, which can often be selectively precipitated and then hydrolyzed back to the pure boronic acid.[6]
Protodeboronation on silica gelUse deactivated silica gel or an alternative stationary phase like alumina. A better approach is to convert the boronic acid to a more stable MIDA boronate, which is generally stable to silica gel chromatography.[12]
Presence of the corresponding phenol (from protodeboronation)An acid/base extraction can sometimes be effective. Dissolve the crude product in an organic solvent and extract with a mild aqueous base to remove the acidic phenol. However, the boronic acid itself is also acidic and may be extracted.[6]
Formation of boronic acid anhydrides (boroxines)This can sometimes be reversed by dissolving the crude product in a solvent containing a small amount of water and then re-isolating the monomeric boronic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyphenylboronic Acid via Protection and Grignard Reaction

This protocol involves the protection of the hydroxyl group of 2-bromophenol as a benzyl ether, followed by Grignard formation and reaction with a borate ester, and subsequent deprotection.

Step 1: Protection of 2-Bromophenol

  • To a solution of 2-bromophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • Add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 12 hours.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(benzyloxy)-2-bromobenzene.

Step 2: Borylation

  • Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1-(benzyloxy)-2-bromobenzene (1 eq.) in anhydrous THF dropwise to initiate the Grignard reaction.

  • After the formation of the Grignard reagent is complete, cool the solution to -78 °C.

  • Add triisopropyl borate (1.2 eq.) dropwise and stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. The combined organic layers contain the protected boronic acid.

Step 3: Deprotection

  • Dissolve the crude protected boronic acid in ethanol.

  • Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere for 12 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain crude 2-hydroxyphenylboronic acid.

  • Purify by recrystallization from water or an ethyl acetate/hexane mixture.

Protocol 2: Synthesis of an ortho-Hydroxyarylboronate Ester via Miyaura Borylation

This method directly borylates a protected ortho-halophenol using a palladium catalyst.

  • In a reaction vessel, combine the protected ortho-halophenol (e.g., 1-(benzyloxy)-2-bromobenzene, 1 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3 eq.).

  • Add a palladium catalyst such as PdCl2(dppf) (3 mol%) and a suitable solvent like dioxane.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting boronate ester by column chromatography or recrystallization.

  • The protecting group can then be removed as described in Protocol 1, Step 3.

Data Summary

The following table provides a qualitative comparison of different synthetic strategies. Yields are highly substrate-dependent and the values below are for illustrative purposes.

Synthetic MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Grignard/Organolithium (with protection)Protected o-halophenolMg or n-BuLi, Borate esterModerate to GoodWell-established, scalableRequires protection/deprotection steps, sensitive to moisture
Miyaura Borylation (with protection)Protected o-halophenolB2pin2, Pd catalyst, BaseGood to ExcellentHigh functional group tolerance, milder conditionsCost of palladium catalyst, requires protection/deprotection
Direct Lithiation (no protection)o-Halophenol2.2 eq. n-BuLi, Borate esterModerateFewer stepsProne to side reactions and protodeboronation, requires careful control of stoichiometry and temperature

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of ortho-Hydroxyaryl Boronic Acid Check_Protodeboronation Check for Phenol Byproduct (TLC/GC-MS) Start->Check_Protodeboronation Protect_OH Use -OH Protecting Group Check_Protodeboronation->Protect_OH Yes Check_Reagents Check Reagent Activity/Purity Check_Protodeboronation->Check_Reagents No Use_Milder_Borylation Switch to Miyaura Borylation Protect_OH->Use_Milder_Borylation Use_Fresh_Reagents Use Fresh/Dry Reagents & Solvents Check_Reagents->Use_Fresh_Reagents Suspect Check_Workup Review Workup & Purification Check_Reagents->Check_Workup OK Avoid_Silica Avoid Silica Gel, Try Crystallization Check_Workup->Avoid_Silica Harsh Conditions Use_MIDA_Ester Convert to MIDA Boronate for Stability Avoid_Silica->Use_MIDA_Ester

Caption: Troubleshooting workflow for low yields.

Synthetic Strategies Overview

Synthetic_Strategies cluster_0 Strategy 1: Protection Route cluster_1 Strategy 2: Direct Borylation cluster_2 Stabilization Start_Protect ortho-Halophenol Protect Protect -OH Group (e.g., Bn, MOM, TBDMS) Start_Protect->Protect Borylation Borylation (Grignard or Miyaura) Protect->Borylation Deprotect Deprotection Borylation->Deprotect Product1 ortho-Hydroxyaryl Boronic Acid Deprotect->Product1 Start_Direct ortho-Halophenol Direct_Borylation Direct Borylation (e.g., excess n-BuLi) Start_Direct->Direct_Borylation Product2 ortho-Hydroxyaryl Boronic Acid Direct_Borylation->Product2 Crude_Product Crude Boronic Acid MIDA React with MIDA Crude_Product->MIDA MIDA_Product Stable MIDA Boronate MIDA->MIDA_Product

Caption: Overview of synthetic strategies.

References

Technical Support Center: The Role of Water in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of water in Suzuki-Miyaura coupling reactions involving boronic acids. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: Is water necessary for a Suzuki coupling reaction to proceed?

A1: The role of water is complex and can be beneficial, but not always strictly necessary. While many protocols call for aqueous or biphasic solvent systems, successful couplings can also be achieved under anhydrous conditions.[1][2] In some "anhydrous" systems, trace amounts of water generated from the trimerization of boronic acids can be sufficient to facilitate the reaction.[1][3]

Q2: What is the primary role of water in the Suzuki coupling mechanism?

A2: Water plays several key roles in the Suzuki coupling catalytic cycle. It can act as a solvent to dissolve inorganic bases (like K₂CO₃ or K₃PO₄), which are often crucial for the reaction.[4][5] Mechanistically, water is often required for the hydrolysis of boronic esters to the more reactive boronic acids.[1][2][6] Furthermore, water is believed to participate in the critical transmetalation step by facilitating the formation of a hydroxo-palladium complex, which then reacts with the boronic acid.[1][7]

Q3: Can I run a Suzuki coupling in neat water?

A3: Yes, Suzuki coupling reactions can be successfully performed in neat water, which offers economic and environmental advantages.[4][8][9][10] This approach is particularly effective for water-soluble substrates. For hydrophobic substrates, the reaction will be biphasic, and vigorous stirring is essential to ensure adequate mixing.[1][5]

Q4: What is protodeboronation and how does water contribute to it?

A4: Protodeboronation is a significant side reaction that leads to low yields, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. Water is the proton source for this undesired reaction.[2][11] This issue is more pronounced with electron-rich heteroaryl or vinyl boronic acids.[12]

Q5: How can I minimize protodeboronation when using water in my reaction?

A5: To minimize protodeboronation in aqueous media, consider the following strategies:

  • Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[12]

  • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions can significantly reduce this side reaction.[11][12]

  • Use of More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable to hydrolysis and release the boronic acid slowly during the reaction.[1][13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Yield Incomplete hydrolysis of boronic ester.Add a small amount of water to the reaction mixture to facilitate the formation of the active boronic acid.[2]
Poor solubility of reagents in a biphasic system.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[14][15]
Catalyst deactivation.Degas the solvent thoroughly to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1][12]
Significant Protodeboronation The boronic acid is sensitive to hydrolysis.Switch to anhydrous conditions or use a milder base (e.g., K₂CO₃, KF).[11][12] Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[1]
Formation of Homocoupling Product Presence of oxygen in the reaction mixture.Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.[1][12]
Reaction Stalls The base is not sufficiently soluble or active.Ensure the chosen base is soluble in the aqueous phase. If using a biphasic system, ensure efficient mixing.[5]
Insufficient water to facilitate transmetalation.Even in predominantly organic solvents, the addition of a small amount of water (e.g., a 10:1 solvent:water ratio) can be beneficial.[1]

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters in aqueous Suzuki coupling reactions.

Table 1: Effect of Base on Suzuki Coupling in Water

EntryAryl HalideBoronic AcidBaseSolventYield (%)Reference
1p-BromotoluenePhenylboronic acidK₃PO₄·7H₂OH₂O96[8]
2p-BromotoluenePhenylboronic acidK₂CO₃H₂O85[8]
3p-BromotoluenePhenylboronic acidCs₂CO₃H₂O82[8]
4p-BromotoluenePhenylboronic acidNaOHH₂O75[8]

Table 2: Recyclability of Catalyst in Aqueous Media

RunTime (h)Temperature (°C)Yield (%)Reference
1st410096[10]
2nd410090[10]
3rd410088[10]
4th410086[10]
5th410081[10]
6th410072[10]
Reaction conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), K₃PO₄·7H₂O (1.5 mmol), TBAB (1.5 mmol), H₂O (2 mL), and recycled PdCl₂(Lₙ@β-CD) catalyst.[10]

Experimental Protocols

General Procedure for Suzuki Coupling in Aqueous Media

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), base (e.g., K₃PO₄, 1.5 mmol), and a phase-transfer catalyst if needed (e.g., TBAB, 1.5 mmol).[8]

  • Solvent and Catalyst Addition: Add water (2 mL) and the palladium catalyst (e.g., 0.01 mol% PdCl₂(Lₙ@β-CD)).[8] For reactions sensitive to air, ensure all solvents are degassed, and the reaction is set up under an inert atmosphere (Nitrogen or Argon).[16]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the required time (e.g., 4 hours).[8][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8][16]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by a suitable method, such as flash column chromatography.[16]

Visualizations

Suzuki_Cycle_Water cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (OH⁻ from Base/H₂O) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Regenerates Catalyst Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction highlighting the role of water/hydroxide in the transmetalation step.

Troubleshooting_Workflow cluster_conditions Reaction Conditions start Low/No Yield in Aqueous Suzuki Coupling check_reagents Check Reagent Purity and Stability (Boronic Acid, Halide) start->check_reagents check_catalyst Verify Catalyst and Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions side_reactions Check for Side Reactions start->side_reactions solution_reagents Use Fresh Reagents check_reagents->solution_reagents solution_catalyst Use Fresh Catalyst/Ligand check_catalyst->solution_catalyst degas Proper Degassing? (Inert Atmosphere) check_conditions->degas base Appropriate Base and Concentration? check_conditions->base stirring Vigorous Stirring? (for biphasic) check_conditions->stirring water_content Sufficient Water? check_conditions->water_content solution_stirring Increase Stirring Rate/ Add Phase Transfer Catalyst stirring->solution_stirring protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling solution_protodeboronation Use Milder Base or Anhydrous Conditions protodeboronation->solution_protodeboronation Yes solution_homocoupling Improve Degassing/ Inert Atmosphere homocoupling->solution_homocoupling Yes

Caption: A troubleshooting workflow for identifying and resolving common issues in aqueous Suzuki coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the workup and purification of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki-Miyaura reaction?

A standard aqueous workup is a common starting point. After the reaction is complete and cooled to room temperature, water is added to the reaction mixture to dissolve inorganic salts.[1] The mixture is then transferred to a separatory funnel and the product is extracted into an organic solvent, such as ethyl acetate.[1][2] The combined organic layers are subsequently washed with brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q2: How can I remove the palladium catalyst from my reaction mixture?

Residual palladium can be removed using several methods, depending on the nature of the catalyst (homogeneous or heterogeneous) and the product's properties.

  • Filtration: Insoluble palladium, such as palladium black, can be removed by filtering the reaction mixture through a pad of Celite.[3][4] This is often done after diluting the mixture with a suitable solvent.[3][4]

  • Column Chromatography: Silica gel column chromatography is a very common and effective method to separate the desired organic product from both soluble and insoluble palladium residues.[3][4]

  • Scavengers: Solid-supported metal scavengers or resins can be used to trap and remove palladium residues.[3]

  • Activated Carbon: Treatment with activated carbon can also be effective for removing residual palladium.

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[5]

Q3: How do I remove unreacted boronic acid and its byproducts?

Boronic acids and their corresponding boroxines (cyclic anhydrides) can often be removed with a simple basic wash.

  • Aqueous Base Wash: Washing the organic layer with an aqueous base solution (e.g., 1-2 M NaOH or K₂CO₃) can deprotonate the acidic boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.[6]

  • Column Chromatography: If the polarity difference between the product and the boronic acid is sufficient, silica gel chromatography can be effective.

  • Esterification: In some cases, boronic acids can be converted to volatile methyl esters by adding methanol and evaporating, a process that can be repeated to drive removal.[6]

Q4: My reaction mixture turned black. What does this mean?

The formation of a black precipitate, commonly known as "palladium black," often indicates the decomposition of the Pd(0) catalyst.[7] This can be caused by high temperatures, the presence of oxygen, or other impurities. While it signifies catalyst degradation, it does not always mean the reaction has failed completely, but it can be associated with lower yields. Ensuring the reaction is run under a thoroughly inert atmosphere (nitrogen or argon) can help prevent this.

Troubleshooting Guide

This guide addresses specific problems that may arise during your Suzuki-Miyaura reaction, focusing on issues related to yield and purity.

Problem 1: Low or No Conversion of Starting Materials

Q: I'm observing low or no product formation. What are the likely causes?

A: Low conversion is a common issue that can often be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions. A systematic check of each component is the best approach.[7]

  • Cause 1: Inactive Catalyst

    • Issue: The active catalytic species is Pd(0).[7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ, and this process can be inefficient.[7] Some Pd(0) sources like Pd₂(dba)₃ can also degrade over time.[7]

    • Solution: Test your catalyst on a reliable, well-established reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity.[7] Consider using modern, air-stable precatalysts like Buchwald palladacycles, which are designed for the efficient generation of the active Pd(0) species.[7]

  • Cause 2: Reagent Instability or Impurity

    • Issue (Boronic Acid): Boronic acids are susceptible to decomposition through protodeboronation (hydrolysis back to the arene) or formation of unreactive cyclic boroxines.[7][8] This instability is a very common reason for low yields.[8]

    • Solution: Check the purity of your boronic acid by NMR. For improved stability, use more robust boronic esters, such as pinacol (BPin) or MIDA esters.[7][8]

    • Issue (Other Reagents): Ensure your aryl halide is pure and that your base is anhydrous and of high quality. Solvents must be thoroughly degassed and dried, as oxygen and water can interfere with the catalytic cycle.[7]

  • Cause 3: Suboptimal Reaction Conditions

    • Issue: The chosen base, solvent, or temperature may not be optimal for your specific substrates. For example, some anhydrous couplings using K₃PO₄ require a small amount of water to proceed efficiently.[9]

    • Solution: Screen different bases, solvents, and ligands. Modern high-throughput screening kits can facilitate this process. Ensure the reaction temperature is appropriate; while 60-100°C is a common range, some systems require higher or lower temperatures.[1]

Problem 2: Significant Formation of Side Products

Q: My desired product is contaminated with byproducts. How can I identify and prevent them?

A: The formation of side products is often related to the instability of reagents or intermediates under the reaction conditions. The most common byproducts are from homocoupling, dehalogenation, or protodeboronation.[10]

  • Side Product 1: Homocoupling of Boronic Acid

    • What it is: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.

    • Cause: This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), facilitating this undesired pathway.[7]

    • Solution: Ensure the reaction mixture is rigorously degassed before adding the catalyst and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Side Product 2: Dehalogenation of the Aryl Halide

    • What it is: The halogen atom on your electrophile is replaced by a hydrogen atom.

    • Cause: This can occur after the oxidative addition step. The presence of trace water or using a protic solvent can exacerbate this issue.[7]

    • Solution: Use anhydrous solvents and reagents if the reaction chemistry allows.[7] Sometimes, simply shortening the reaction time can reduce the extent of dehalogenation.

  • Side Product 3: Protodeboronation of the Boronic Acid

    • What it is: The boronic acid is converted back to its corresponding hydrocarbon before it can participate in the cross-coupling.[8]

    • Cause: This is essentially the hydrolysis of the C-B bond and can be catalyzed by acid or base, particularly under harsh conditions (high temperature, strong base).[7][10]

    • Solution: Use milder reaction conditions where possible.[7] Employing more stable boronic esters (e.g., pinacol esters) instead of boronic acids is a highly effective strategy to prevent this side reaction.[7][8]

Data & Protocols

Summary of Purification Methods

The table below summarizes common methods for removing key impurities after a Suzuki-Miyaura reaction.

ImpurityMethodPrincipleKey Considerations
Palladium Catalyst Filtration through CelitePhysically removes insoluble Pd black and other particulates.[3]Most effective for heterogeneous or decomposed catalyst. Dilute mixture first.[3]
Silica Gel ChromatographySeparates compounds based on polarity. Palladium species are often highly polar or retained at the baseline.[4]The standard and most versatile method for purification of organic compounds.[3]
Scavenger ResinsResins with functional groups (e.g., thiols, amines) chelate and bind soluble palladium.Can be expensive but are highly effective for achieving very low Pd levels.[3]
Boronic Acid Aqueous Base Wash (e.g., 1M NaOH)Converts the acidic boronic acid to a water-soluble boronate salt.[6]Product must be stable to basic conditions. Emulsion formation can be an issue.
Silica Gel ChromatographySeparation based on polarity. Boronic acids are typically more polar than the coupled product.Effectiveness depends on the Rf difference between the product and impurity.
CrystallizationThe desired product crystallizes out of solution, leaving impurities in the mother liquor.Requires a product that is crystalline and a suitable solvent system.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup

This protocol is a general procedure for quenching the reaction and performing an initial extraction.

  • Cooling: Once the reaction is deemed complete by TLC or GC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.[1]

  • Quenching: Slowly add water (e.g., 10 mL per 1 mmol of limiting reagent) to the stirring reaction mixture and stir for 5-10 minutes.[1]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with an organic solvent in which your product is soluble (e.g., ethyl acetate, 3 x 15 mL).[1]

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.[1]

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Palladium Removal by Filtration

Use this protocol when significant palladium black has formed.

  • Dilution: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.

  • Prepare Filter Pad: Prepare a short plug of Celite (1-2 cm thick) in a sintered glass funnel or a Büchner funnel.[3]

  • Filtration: Pass the diluted reaction mixture through the Celite pad.[3]

  • Washing: Wash the Celite pad with additional fresh solvent to ensure all of the product has been collected.[3]

  • Further Processing: The resulting filtrate, now free of insoluble palladium, can be carried forward to an aqueous wash or directly concentrated for purification by chromatography.[4]

Protocol 3: Boronic Acid Removal with Basic Wash

This procedure is specifically designed to remove acidic boronic acid impurities.

  • Dissolution: Dissolve the crude product from Protocol 1 in an organic solvent like ethyl acetate or CH₂Cl₂.

  • Basic Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH or K₂CO₃. Shake gently to avoid emulsion formation.

  • Separation: Separate the layers. The boronic acid will be in the aqueous layer as its boronate salt.[6]

  • Back-Extraction (Optional): Wash the organic layer again with water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by NMR or LCMS to confirm the removal of the boronic acid impurity.

Visualizations

Workflow & Logic Diagrams

The following diagrams illustrate common workflows for Suzuki-Miyaura reaction workups and troubleshooting.

SuzukiWorkupFlow start_end start_end process process decision decision impurity impurity purify purify A Reaction Complete B Cool to RT A->B G Insoluble Pd Present? B->G C Aqueous Quench (Add Water) D Liquid-Liquid Extraction C->D E Dry Organic Layer & Concentrate D->E F Crude Product E->F I Boronic Acid Present? F->I G->C No H Filter through Celite Pad G->H Yes H->C J Aqueous Base Wash I->J Yes K Column Chromatography I->K No J->K L Pure Product K->L

Caption: A general experimental workflow for the workup and purification of a Suzuki-Miyaura reaction.

TroubleshootingLowYield problem problem check check cause cause solution solution A Low / No Yield B Check Catalyst Activity? A->B C Catalyst Inactive or Decomposed B->C Fails E Check Reagent Quality? B->E Passes D Use fresh catalyst Test on known reaction Use modern precatalyst C->D F Boronic acid unstable Impure halide/base Wet/O₂-rich solvent E->F Poor H Review Reaction Conditions? E->H Good G Use boronic ester Purify reagents Use dry, degassed solvent F->G I Suboptimal Base, Solvent, or Temp. H->I Yes J Screen new conditions (Base, Ligand, Solvent) Adjust temperature I->J

Caption: A logical decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Fluoro-4-propoxyphenyl)boronic Acid and Its Non-Fluorinated Analogue in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorine's unique electronic characteristics can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated building blocks, such as arylboronic acids, are indispensable tools in the synthesis of novel compounds. This guide provides an in-depth technical comparison of the reactivity of (2-Fluoro-4-propoxyphenyl)boronic acid with its non-fluorinated counterpart, (4-propoxyphenyl)boronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of their reactivity differences, provide a detailed experimental protocol for a comparative study, and present a framework for interpreting the expected outcomes.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and relatively mild conditions.[1] The choice of the boronic acid is a critical parameter that can significantly impact reaction efficiency. Understanding the nuanced effects of substituents on the arylboronic acid is therefore paramount for rational reaction design and optimization.

The Electronic Influence of the Ortho-Fluoro Substituent

The presence of a fluorine atom at the ortho position to the boronic acid group in this compound introduces several electronic effects that distinguish its reactivity from the non-fluorinated analogue.

Firstly, fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect increases the Lewis acidity of the boron center, which can have a multifaceted impact on the Suzuki-Miyaura catalytic cycle. An increase in acidity can facilitate the formation of the boronate species upon reaction with a base, a key step for the subsequent transmetalation.[2]

Secondly, the ortho-fluoro group can participate in an intramolecular hydrogen bond with the hydroxyl group of the boronic acid. This interaction can further enhance the acidity of the boronic acid.[2] The increased acidity can be a double-edged sword; while it may promote the formation of the active boronate, it can also increase the propensity for protodeboronation, a common side reaction in Suzuki-Miyaura couplings, especially under harsh conditions.[3]

The transmetalation step, often the rate-determining step in the catalytic cycle, is where the electronic nature of the boronic acid plays a crucial role.[4] The electron-withdrawing nature of the ortho-fluoro substituent is expected to influence the nucleophilicity of the ipso-carbon, potentially affecting the rate of transfer of the aryl group to the palladium center.

Performance Comparison in Suzuki-Miyaura Coupling: A Predictive Analysis

While direct, side-by-side kinetic data for the Suzuki-Miyaura coupling of this compound and (4-propoxyphenyl)boronic acid is not extensively reported in the literature, we can make informed predictions based on the known electronic effects of the ortho-fluoro substituent.

The enhanced Lewis acidity of this compound is anticipated to lead to a faster rate of boronate formation. This, in turn, could lead to a higher overall reaction rate compared to its non-fluorinated analog under optimized conditions. However, the potential for increased protodeboronation must be carefully managed through the judicious choice of base, solvent, and temperature.

The following table outlines the expected performance differences and provides a basis for the comparative experimental protocol that follows.

ParameterThis compound(4-propoxyphenyl)boronic acid (Non-fluorinated Analogue)Rationale
Lewis Acidity HigherLowerThe electron-withdrawing inductive effect of the ortho-fluoro group increases the acidity of the boron center.[2]
Rate of Boronate Formation FasterSlowerThe higher acidity facilitates the reaction with the base to form the active boronate species.
Susceptibility to Protodeboronation Potentially HigherLowerIncreased acidity can make the carbon-boron bond more susceptible to cleavage by proton sources.[3]
Expected Reaction Rate Potentially FasterSlowerA faster rate of boronate formation can lead to an overall faster catalytic cycle, provided other steps are not rate-limiting and side reactions are minimized.
Optimal Reaction Conditions Milder base and lower temperature may be sufficient.May require a stronger base or higher temperature to achieve comparable rates.The higher reactivity of the fluorinated analog may allow for less forcing conditions.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling Study

To empirically validate the predicted reactivity differences, the following detailed experimental protocol is provided. This protocol is designed as a self-validating system, allowing for a direct and objective comparison of the two boronic acids under identical reaction conditions.

Objective: To compare the reaction yield and rate of the Suzuki-Miyaura coupling of this compound and (4-propoxyphenyl)boronic acid with a model aryl bromide.

Materials:

  • This compound

  • (4-propoxyphenyl)boronic acid

  • 4-Bromoanisole (Aryl halide coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Tricyclohexylphosphine (PCy₃) (Ligand)

  • Potassium phosphate (K₃PO₄) (Base)

  • Toluene (Solvent)

  • Dodecane (Internal standard for GC analysis)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Reaction Setup:

All reactions should be performed in parallel under an inert atmosphere using standard Schlenk line techniques to ensure reproducibility.

Step-by-Step Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of 4-bromoanisole in toluene (e.g., 0.5 M).

    • Prepare a stock solution of dodecane (internal standard) in toluene (e.g., 0.1 M).

  • Reaction Assembly (for each boronic acid):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.3 mmol, 1.2 equiv) or (4-propoxyphenyl)boronic acid (0.3 mmol, 1.2 equiv).

    • Add potassium phosphate (0.5 mmol, 2.0 equiv).

    • Add palladium(II) acetate (0.005 mmol, 2 mol%).

    • Add tricyclohexylphosphine (0.01 mmol, 4 mol%).

    • Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Initiation of the Reaction:

    • Via syringe, add 2.0 mL of toluene to each Schlenk tube.

    • Add 0.5 mL of the 4-bromoanisole stock solution (0.25 mmol, 1.0 equiv).

    • Add 0.25 mL of the dodecane internal standard stock solution.

    • Place the Schlenk tubes in a preheated oil bath at 80 °C and start vigorous stirring.

  • Reaction Monitoring and Data Collection:

    • At specified time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a syringe.

    • Quench the aliquot with 1 mL of ethyl acetate and 1 mL of water.

    • Vortex the mixture and centrifuge.

    • Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of 4-bromoanisole and the formation of the biaryl product relative to the internal standard.

  • Work-up and Isolation (at the end of the reaction):

    • After 24 hours, cool the reaction mixtures to room temperature.

    • Dilute with 10 mL of ethyl acetate and 10 mL of water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the isolated yield of the biaryl product.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate Activation Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_workup Work-up & Purification A Weigh Boronic Acids, Catalyst, Ligand, Base C Assemble Reaction in Schlenk Tubes under Argon A->C B Prepare Stock Solutions (Aryl Halide, Int. Std.) D Add Solvents and Reactants B->D C->D E Heat and Stir at 80°C D->E F Withdraw Aliquots at Time Intervals E->F I Cool Reaction and Perform Aqueous Work-up E->I G Quench and Extract F->G H Analyze by GC G->H J Purify by Column Chromatography I->J K Determine Isolated Yield J->K

Caption: Experimental workflow for the comparative reactivity study.

Conclusion and Outlook

The strategic placement of a fluorine atom ortho to the boronic acid functionality in this compound is predicted to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to its non-fluorinated analog. This is primarily attributed to the electron-withdrawing inductive effect of fluorine, which increases the Lewis acidity of the boron center and facilitates the formation of the active boronate species. However, this increased reactivity must be balanced against the potential for a higher rate of protodeboronation.

The provided experimental protocol offers a robust framework for researchers to quantify these reactivity differences and to optimize reaction conditions accordingly. By understanding the underlying mechanistic principles, scientists and drug development professionals can make more informed decisions in the selection of building blocks and the design of synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to Analytical Methods for the Characterization of (2-Fluoro-4-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical compounds is a cornerstone of reliable and reproducible research. (2-Fluoro-4-propoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making a thorough understanding of its analytical profile essential. This guide provides a comparative overview of the key analytical techniques for the characterization of this compound, with supporting data from closely related analogs to provide a comprehensive analytical framework.

Data Presentation

The following tables summarize key analytical data for this compound and its structural isomers or closely related analogs. This comparative approach allows for a better understanding of the expected analytical outcomes.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₁₂BFO₃198.00Data not available
(3-Fluoro-4-propoxyphenyl)boronic acidC₉H₁₂BFO₃198.00102-107
(2-Fluoro-4-methoxyphenyl)boronic acidC₇H₈BFO₃169.95109-113[1]
4-Fluorophenylboronic acidC₆H₆BFO₂139.92262-265[2]

Table 2: Chromatographic Methods - High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of boronic acids and monitoring reaction progress. Reversed-phase chromatography is commonly employed.

CompoundColumnMobile PhaseDetectionObservations
Phenylboronic Acid DerivativesPrimesep P (mixed-mode)Acetonitrile/Water with H₂SO₄ bufferUV at 270 nmGood separation of various aromatic boronic acids is achievable.
Eleven Aromatic Boronic AcidsXSelect™ Premier HSS T3Water/Acetonitrile with 2% formic acid (gradient)Photodiode Array (PDA)Baseline resolution for eleven structurally similar boronic acids was achieved in under 11 minutes.[3]
Phenylboronic acidC18Acetonitrile/Water with post-column derivatization with AlizarinFluorescence (Ex: 469 nm, Em: 610 nm)Selective and sensitive detection with a limit of detection of 1.2 ng.[4]

Table 3: Spectroscopic Methods - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of boronic acids. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative. A challenge with boronic acids is their tendency to form cyclic anhydrides (boroxines), which can lead to complex spectra. Using a coordinating solvent like DMSO-d₆ can often mitigate this.

NucleusCompoundSolventExpected Chemical Shifts (δ, ppm)
¹H2-Fluorophenylboronic acidDMSO-d₆Aromatic protons and the B(OH)₂ protons.
¹³CArylboronic acidsDMSO-d₆Aromatic carbons. The carbon attached to boron can sometimes be difficult to observe due to quadrupolar broadening.[5]
¹⁹F4-Fluorophenylboronic acidNot specifiedA single resonance for the fluorine atom.
¹¹BPhenylboronic acidsDMSO-d₆~29 ppm, characteristic of a trigonal planar boronic acid.[5]

Table 4: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Boronic acids can be challenging to analyze by MS due to their propensity to form boroxines.

Ionization MethodCompoundObserved m/zNotes
Electrospray Ionization (ESI)Phenylboronic acid derivatives[M-H]⁻ESI in negative ion mode is often effective for boronic acids.
LC-MS/MS5-Fluoro-2-methoxyphenylboronic acidPrecursor Ion: [M-H]⁻Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity.[6][7]
Gas Chromatography (GC-MS)Arylboronic acidsVariesRequires derivatization (e.g., silylation) to increase volatility and prevent boroxine formation. Provides detailed fragmentation patterns.[8]

Table 5: Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on thermal stability, decomposition, and phase transitions. Boronic acids typically undergo dehydration to form boroxines upon heating.

TechniqueCompoundObservation
TGABoric AcidShows a multi-step weight loss corresponding to dehydration to metaboric acid and then boron trioxide.[9]
DSCBoric AcidEndothermic peaks corresponding to the dehydration events.[9]

Experimental Workflow

A logical workflow is crucial for the comprehensive characterization of this compound. The following diagram illustrates a typical analytical workflow.

Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Further Characterization Sample_Reception Sample Reception and Physical Characterization (Appearance, Solubility) Purity_Assessment Purity Assessment by HPLC-UV/PDA Sample_Reception->Purity_Assessment Purity > 95%? NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Purity_Assessment->NMR_Spectroscopy Proceed Mass_Spectrometry Mass Spectrometry (LC-MS or GC-MS) NMR_Spectroscopy->Mass_Spectrometry Confirm Structure Thermal_Analysis Thermal Analysis (TGA/DSC) Mass_Spectrometry->Thermal_Analysis Further Analysis Impurity_Profiling Impurity Profiling by LC-MS/MS Thermal_Analysis->Impurity_Profiling If required

Caption: A general experimental workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the purity assessment of arylboronic acids and can be adapted for this compound.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 270 nm), or PDA detection to obtain the full UV spectrum.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining NMR spectra for structural elucidation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is often preferred for boronic acids to minimize boroxine formation).

    • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Sample Preparation: Use a more concentrated sample (20-50 mg) in the same solvent.

    • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required.

  • ¹⁹F NMR:

    • Sample Preparation: The same sample used for ¹H NMR can often be used.

    • Acquisition: Acquire the spectrum using a fluorine-observe pulse sequence.

  • ¹¹B NMR:

    • Sample Preparation: A moderately concentrated sample (10-20 mg) is sufficient.

    • Acquisition: Acquire the spectrum using a boron-observe pulse sequence.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the confirmation of molecular weight and can be adapted for high-sensitivity quantitation.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC protocol, but using volatile mobile phase modifiers (e.g., formic acid or ammonium acetate) is crucial.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI in negative ion mode is typically preferred for boronic acids to observe the [M-H]⁻ ion.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 50-500).

    • Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides complementary structural information, particularly through electron ionization (EI) fragmentation patterns.

  • Instrumentation: GC system coupled to a mass spectrometer with an EI source.

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes in a sealed vial.[8]

  • GC Conditions:

    • Injector Temperature: 250 - 280 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: EI at 70 eV.

    • Mass Range: m/z 40 - 550.

Thermal Analysis (TGA/DSC)

This protocol provides information on the thermal stability of the compound.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place a small amount of the sample (5-10 mg) into an appropriate pan (e.g., aluminum or platinum).

  • TGA/DSC Program:

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the TGA curve for weight loss events and the DSC curve for endothermic or exothermic transitions.

References

A Researcher's Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this palladium-catalyzed reaction. This guide offers a comparative analysis of the performance of substituted phenylboronic acids, supported by experimental data, to aid researchers in optimizing their synthetic strategies.

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura couplings is profoundly influenced by the electronic nature and steric profile of the substituents on the phenyl ring. Generally, electron-donating groups on the phenylboronic acid enhance the rate of transmetalation, the crucial step where the organic moiety is transferred from boron to the palladium center, often leading to higher yields and faster reactions. Conversely, electron-withdrawing groups can diminish the nucleophilicity of the boronic acid, potentially slowing down the reaction. Steric hindrance, particularly from ortho-substituents, can also impede the reaction by obstructing the approach of the reagents to the catalytic center.

Performance Comparison of Substituted Phenylboronic Acids

The following tables summarize the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and aryl halides under specific catalytic conditions. These data illustrate the impact of substituent position and electronic effects on reaction efficiency.

Table 1: Coupling of Various Phenylboronic Acids with 4-Bromotoluene

EntryPhenylboronic AcidSubstituent PositionElectronic EffectYield (%)
1Phenylboronic acid-Neutral95
24-Methoxyphenylboronic acidparaElectron-donating98
34-Methylphenylboronic acidparaElectron-donating96
44-Chlorophenylboronic acidparaElectron-withdrawing85
54-(Trifluoromethyl)phenylboronic acidparaStrong electron-withdrawing78
63-Methoxyphenylboronic acidmetaElectron-donating94
73-Nitrophenylboronic acidmetaStrong electron-withdrawing75
82-Methylphenylboronic acidorthoElectron-donating (sterically hindered)88
92-Methoxyphenylboronic acidorthoElectron-donating (sterically hindered)82
102-Chlorophenylboronic acidorthoElectron-withdrawing (sterically hindered)70

Table 2: Coupling of Substituted Phenylboronic Acids with 1-Bromo-4-nitrobenzene

EntryPhenylboronic AcidSubstituent PositionElectronic EffectYield (%)
1Phenylboronic acid-Neutral92
24-Methoxyphenylboronic acidparaElectron-donating95
34-tert-Butylphenylboronic acidparaElectron-donating94
44-Cyanophenylboronic acidparaStrong electron-withdrawing88
53,5-Dimethylphenylboronic acidmetaElectron-donating91
62,4,6-Trimethylphenylboronic acidortho, paraElectron-donating (highly sterically hindered)65

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A flame-dried round-bottom flask or reaction tube is charged with the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1] The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, 5 mL), is then added via syringe.[1] The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) and monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the substituted phenyl group is transferred from the boronic acid to the palladium(II) center, forming a new diorganopalladium(II) complex. This is often the rate-determining step and is influenced by the electronic properties of the boronic acid.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorgano_pd Ar-Pd(II)L_n-Ar' transmetalation->diorgano_pd boronic_acid Ar'B(OH)_2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Advantage of Fluorination: A Comparative Guide to Synthetic Routes Involving Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis of novel molecular entities is a cornerstone of innovation. This guide provides a comprehensive validation of synthetic routes involving fluorinated boronic acids, offering an objective comparison of their performance against non-fluorinated analogues and detailing the experimental protocols that underpin these findings.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated boronic acids are pivotal reagents in this endeavor, primarily through their application in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3] This guide delves into the quantitative performance of various fluorinated boronic acids and provides the necessary experimental details to empower researchers in their synthetic planning.

Performance Comparison of Fluorinated vs. Non-Fluorinated Boronic Acids in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura cross-coupling reaction is significantly influenced by the electronic properties of the boronic acid. The strong electron-withdrawing nature of fluorine can enhance the reactivity of the boronic acid, often leading to higher yields and faster reaction times.[3] The following table summarizes comparative data from various studies, highlighting the performance of fluorinated boronic acids against their non-fluorinated counterparts and other substituted analogues under optimized conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[3]
2,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[3]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[3]
Phenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[3]
Pentafluorophenylboronic acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[3]
(2-Fluoro-3,5-diformylphenyl)boronic acid -------[4]
Phenylboronic acid 4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[4]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95[4][5]
4-Carboxyphenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024>95[5]
4-Vinylphenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024~60[5]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. Direct comparison of yields across different studies should be done with consideration of variations in reaction conditions.

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different boronic acids. Below are detailed methodologies for key synthetic routes.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[4]

  • Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[4]

Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4][6]

Work-up and Purification:

  • Cool the reaction to room temperature.[6]

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Copper-Mediated [¹⁸F]Fluorination of Boronic Acids for PET Imaging

This method is particularly relevant for the late-stage radiofluorination of drug candidates for use as PET tracers.[1][7]

Optimized Conditions:

  • A 1:5:125 ratio of the boronic acid precursor to Cu(OTf)₂ to pyridine is used.[7][8]

  • The concentration of the boronic acid is 4 mM in DMF.[7][8]

  • The reaction is carried out with K¹⁸F at 110 °C for 20 minutes.[7][8]

Automated Synthesis of [¹⁸F]FPEB (a PET radiotracer):

  • The one-pot radiofluorination of the FPEB boronic acid precursor afforded [¹⁸F]FPEB in 4 ± 1% radiochemical conversion (automated) with a specific activity of 750 Ci/mmol.[8]

Experimental and Logical Workflows

The following diagrams illustrate key workflows in the synthesis and application of molecules derived from fluorinated boronic acids.

experimental_workflow cluster_synthesis Suzuki-Miyaura Coupling cluster_purification Purification reactants Aryl Halide + Fluorinated Boronic Acid reaction Reaction Mixture reactants->reaction Solvent catalyst Pd Catalyst + Base catalyst->reaction product Fluorinated Biaryl Product reaction->product Heating workup Aqueous Work-up product->workup extraction Extraction workup->extraction chromatography Column Chromatography extraction->chromatography final_product Pure Fluorinated Compound chromatography->final_product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

drug_discovery_pathway cluster_synthesis Synthesis cluster_screening Screening & Validation cluster_application Application start Fluorinated Boronic Acid synthesis Suzuki Coupling start->synthesis library Library of Fluorinated Compounds synthesis->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate inhibition Biological Activity (e.g., Inhibition) candidate->inhibition pet PET Imaging ([18F] Labeling) candidate->pet target_protein Target Protein (e.g., Kinase) target_protein->inhibition target_validation In Vivo Target Validation pet->target_validation

Caption: Drug discovery workflow using fluorinated compounds.

References

A Comparative Guide to Boronic Acids Versus Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, both boronic acids and their corresponding esters are workhorse reagents for the formation of carbon-carbon bonds. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal boron-containing reagent for your specific synthetic needs.

The Reactivity-Stability Trade-Off: A Fundamental Dichotomy

The central difference between boronic acids and boronic esters lies in a well-established trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields.[1][4]

Conversely, boronic esters, with pinacol esters being a prominent example, offer significantly greater stability.[1][4][5] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1] This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is often a slower reaction rate compared to the parent boronic acid.[1] It has been a topic of debate whether boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, though evidence suggests that direct transmetalation from the ester is also possible and can, in some cases, lead to significant rate enhancements.[6][7]

Quantitative Performance Comparison: Suzuki-Miyaura Cross-Coupling

The following table summarizes quantitative data from a kinetic study on the transmetalation step of a Suzuki-Miyaura reaction, comparing the relative reactivity of an arylboronic acid with various arylboronic esters.

EntryBoron ReagentPretransmetalation Intermediate Observed?Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acidYes5.78 ± 0.131.00
24-Fluorophenylboronic acid pinacol esterNo- (slow formation of product)-
34-Fluorophenylboronic acid catechol esterYes26.6 ± 0.704.60
44-Fluorophenylboronic acid glycol esterYes133 ± 7.023.0
54-Fluorophenylboronic acid diisopropyl esterYes (mixture)--
6Boroxine of 4-Fluorophenylboronic acidNo53.9 ± 0.709.33

Data adapted from kinetic studies on the transmetalation step.[4][6]

Key Observations from the Data:

  • The parent boronic acid serves as a baseline for reactivity.

  • The commonly used pinacol boronic ester showed slow product formation and no observable pretransmetalation intermediate under these specific conditions, suggesting lower reactivity.

  • Interestingly, certain boronic esters, such as the catechol and glycol esters, exhibited significantly enhanced reaction rates compared to the boronic acid.[6] This highlights that the structure of the diol in the boronic ester plays a crucial role in its reactivity.

  • The boroxine, a dehydrated trimer of the boronic acid, also showed a notable increase in reaction rate.[6]

Mechanistic Considerations and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronic ester primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L_n ArPdX R¹-Pd(II)-X L_n Pd0->ArPdX R¹-X OxAdd Oxidative Addition (R¹-X) ArPdAr R¹-Pd(II)-R² L_n ArPdX->ArPdAr R²-B(OR)₂ or R²-B(OH)₂ Base Transmetalation Transmetalation ArPdAr->Pd0 Product R¹-R² ArPdAr->Product RedElim Reductive Elimination BoronicAcid R²-B(OH)₂ (Boronic Acid) ActiveBoronate [R²-B(OH)₃]⁻ or [R²-B(OR)₂(OH)]⁻ BoronicAcid->ActiveBoronate Base (OH⁻) BoronicEster R²-B(OR)₂ (Boronic Ester) BoronicEster->ArPdX Direct Transmetalation (Base) BoronicEster->ActiveBoronate Base (OH⁻) (Hydrolysis) ActiveBoronate->ArPdX

Caption: Suzuki-Miyaura catalytic cycle and boron reagent activation.

The DOT script above illustrates the generally accepted mechanism. The base plays a crucial role in activating the boron reagent to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium(II) complex. While boronic esters can hydrolyze to the corresponding boronic acid, there is substantial evidence for direct transmetalation from the ester, which in some cases can be a faster pathway.[6]

Comparative Experimental Workflow

The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling reaction, highlighting the key differences in handling boronic acids and boronic esters.

Experimental_Workflow cluster_BA Boronic Acid Workflow cluster_BE Boronic Ester Workflow BA_start Start BA_reagent Weigh Boronic Acid (Often as solid, handle quickly) BA_start->BA_reagent BA_setup Combine with Aryl Halide, Base, Solvent, and Catalyst BA_reagent->BA_setup BE_reagent Weigh Boronic Ester (Often stable, crystalline solid) BA_reaction Heat Reaction Mixture BA_setup->BA_reaction BA_workup Aqueous Workup and Purification BA_reaction->BA_workup BA_end Isolated Product BA_workup->BA_end BE_start Start BE_start->BE_reagent BE_setup Combine with Aryl Halide, Base, Solvent, and Catalyst BE_reagent->BE_setup BE_reaction Heat Reaction Mixture BE_setup->BE_reaction BE_workup Aqueous Workup and Purification (May require removal of diol byproduct) BE_reaction->BE_workup BE_end Isolated Product BE_workup->BE_end

Caption: Comparative experimental workflow for boronic acids and esters.

Detailed Experimental Protocols

The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a boronic ester.

General Protocol for Suzuki-Miyaura Coupling with a Boronic Acid

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The solvent mixture is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling with a Boronic Ester

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The solvent mixture is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent.

  • The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to remove the desired product from the pinacol byproduct.

Conclusion and Recommendations

The choice between a boronic acid and a boronic ester is context-dependent and should be guided by the specific requirements of the synthetic task at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is a primary concern.

  • The boronic acid is known to be stable under the reaction conditions.

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

Choose a boronic ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • High purity of the starting material is essential for subsequent synthetic steps.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

  • The corresponding boronic acid is prone to decomposition.[8]

Recent studies have also highlighted that "designer" boronic esters, such as neopentyl glycol and catechol esters, can offer an optimal balance of stability and reactivity, in some cases outperforming the parent boronic acids.[6][8] Therefore, for challenging substrates or when optimizing a reaction, screening a variety of boronic esters may be a worthwhile endeavor.

References

The Fluorine Factor: A Comparative Guide to the Impact of Fluorine Substitution on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecules has become a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. For synthetic chemists, fluorinated boronic acids are indispensable reagents for introducing these desirable properties, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of fluorine-substituted phenylboronic acids with their non-fluorinated counterparts, supported by experimental data, to aid in the rational design and execution of synthetic strategies.

The Dual Nature of Fluorine: Electronic and Steric Effects on Reactivity

The influence of fluorine substitution on the reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects, largely dictated by the position of the fluorine atom(s) on the aromatic ring.

Electronic Effects: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the Lewis acidity of the boronic acid, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, fluorine also possesses lone pairs that can participate in a resonance effect (+M effect), donating electron density to the aromatic ring. The net electronic impact depends on the substitution pattern:

  • Para-Substitution: In the para position, both the inductive and resonance effects are significant. The strong -I effect tends to increase the reactivity of the boronic acid in the transmetalation step.

  • Meta-Substitution: At the meta position, the resonance effect is negligible, and the electron-withdrawing inductive effect dominates. This generally leads to an increase in reactivity compared to the unsubstituted phenylboronic acid.

  • Ortho-Substitution: The ortho position experiences the strongest inductive effect due to proximity to the boronic acid group. However, this is often overshadowed by significant steric hindrance.

Steric Effects: The presence of a substituent in the ortho position can sterically hinder the approach of the palladium catalyst to the boronic acid, thereby slowing down the transmetalation step. This steric impediment is a critical factor governing the reactivity of ortho-substituted phenylboronic acids.

Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling

To provide a clear comparison, the following table summarizes the performance of phenylboronic acid and its fluorinated derivatives in a Suzuki-Miyaura cross-coupling reaction with 1-bromo-4-fluorobenzene. The data highlights the impact of fluorine substitution on reaction efficiency.

Boronic AcidTemperature (°C)Time (h)Conversion (%)[1]Turnover Frequency (TOF) (h⁻¹)[1]
Phenylboronic Acid110390~50
4-Fluorophenylboronic Acid11039067.1
2-Fluorophenylboronic Acid--Generally Lower Yield-
3-Fluorophenylboronic Acid--Generally Good Yield-

Note: Data for 2-fluoro and 3-fluorophenylboronic acid is presented qualitatively based on general trends observed in the literature, as direct side-by-side comparative quantitative data under identical conditions was not available. The lower yield for the ortho-isomer is primarily attributed to steric hindrance.

The data clearly indicates that 4-fluorophenylboronic acid is a highly effective coupling partner, exhibiting a higher turnover frequency than the unsubstituted phenylboronic acid under the tested conditions.[1] This enhanced reactivity can be attributed to the electron-withdrawing nature of the para-fluorine substituent, which facilitates the transmetalation step. While quantitative data for the meta-isomer under these specific conditions is not available, the dominant inductive effect suggests a reactivity that is generally comparable to or slightly higher than the para-isomer. Conversely, the reactivity of the ortho-isomer is significantly diminished due to steric hindrance, a common challenge encountered with ortho-substituted substrates in Suzuki-Miyaura couplings.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of boronic acid reactivity. The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for this purpose.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Phenylboronic acid or fluorinated derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic effects of fluorine substitution on the boronic acid primarily influence the transmetalation step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [ArB(OH)₃]⁻ PdII_Ar R¹-Pd(II)L₂-R² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product BoronicAcid Ar-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [Ar-B(OH)₃]⁻ (Activated) Base->Boronate Boronate->Transmetalation Fluorine's Electron- Withdrawing Effect Facilitates this Step

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The substitution of fluorine on a phenylboronic acid has a demonstrable impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of fluorine, particularly in the meta and para positions, generally enhances the rate of reaction by facilitating the transmetalation step. While ortho-fluorine substitution also imparts a strong inductive effect, the steric hindrance it introduces often leads to a significant decrease in reactivity. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the efficient and predictable synthesis of fluorinated molecules with desired biological and material properties. The judicious selection of the appropriate fluorinated boronic acid isomer, coupled with optimized reaction conditions, can significantly improve synthetic outcomes.

References

A Comparative Guide to the Kinetic Performance of Boronic Esters in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boron reagent, particularly the boronic ester, can significantly influence reaction rates and overall efficiency. This guide provides an objective comparison of the kinetic performance of various boronic esters in the Suzuki-Miyaura reaction, supported by experimental data and detailed methodologies.

The rate of the Suzuki-Miyaura reaction is often dictated by the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1] Recent studies have demonstrated that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid.[2][3][4][5] The structure of the diol or alcohol component of the ester has a profound impact on the rate of this step.[2][6]

Quantitative Comparison of Transmetalation Rates

Kinetic investigations have revealed significant differences in the rates of transmetalation for various boronic esters. The following table summarizes key quantitative data from a study that monitored the formation of the cross-coupled product from pre-transmetalation intermediates at -30 °C.[2]

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic acid5.78 ± 0.131.00
2Catechol boronic ester26.6 ± 1.54.6
3Glycol boronic ester133 ± 7.023.0
4Dimethyl boronic ester121 ± 3.021.0
5Boroxine53.9 ± 0.79.33
6α-Hydroxyisobutyrate boronic ester2.26 ± 0.310.39
7Pinacol boronic esterSigmoidal kineticsSlower
8Neopentyl boronic esterSigmoidal kineticsSlower

Data sourced from Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. J. Am. Chem. Soc. 2018, 140 (12), 4401–4416.[2] For pinacol and neopentyl boronic esters, sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant under these specific conditions, though they were noted to react more slowly than the arylboronic acid in this particular experimental setup.[2]

These data clearly indicate that certain boronic esters can lead to a dramatic acceleration of the transmetalation step compared to the parent boronic acid.[2][7] Glycol and dimethyl boronic esters, for instance, show a more than 20-fold rate enhancement.[2][7] The increased reactivity of these esters is attributed to a combination of electronic and structural factors that influence the nucleophilicity of the ipso-carbon atom attached to boron and the ability to form a pre-transmetalation intermediate.[2][3][4][5]

Mechanistic Insights

The structure of the boronic ester plays a critical role in the rate of transmetalation. Two key features have been identified as crucial for the efficient transfer of the organic fragment from boron to palladium:

  • Creation of an empty coordination site on the palladium atom.

  • The nucleophilic character of the ipso-carbon bound to boron. [2][3][4][5]

Both of these factors are influenced by the electron density of the oxygen atoms within the boronic ester.[2][3][4][5] While it was once a topic of debate, there is now substantial evidence that boronic esters can and do transmetalate directly without the need for prior hydrolysis to the more traditionally reactive boronic acid.[1][2]

Suzuki_Miyaura_Catalytic_Cycle

Experimental Protocols

The following provides a detailed methodology for conducting kinetic studies of the Suzuki-Miyaura reaction, synthesized from common practices in the field.[2][8][9][10]

Objective: To determine the rate of the cross-coupling reaction for different boronic esters by monitoring the concentration of reactants or products over time.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic ester of interest (e.g., pinacol, glycol, dimethyl esters of phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, dioxane, toluene)

  • Internal standard (for NMR or GC analysis)

  • Inert gas (Nitrogen or Argon)

  • NMR tubes or GC vials

  • Thermostated reaction block or oil bath

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.0 equiv).[9]

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[9]

  • Initiation of Reaction:

    • Add the degassed, anhydrous solvent and the internal standard via syringe to the reaction vessel.[9]

    • For studies at sub-ambient temperatures, pre-cool the solvent and the reaction vessel in a cryostat before mixing.[2]

    • Place the reaction vessel in a thermostated block or oil bath set to the desired temperature. Begin vigorous stirring.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored using various techniques, such as ¹H, ¹⁹F, or ¹¹B NMR spectroscopy, or GC-MS.[2][8]

    • For NMR analysis: At specified time intervals, withdraw an aliquot of the reaction mixture via syringe and quench it by adding it to a pre-cooled NMR tube containing a deuterated solvent and, if necessary, a quenching agent.

    • For GC-MS analysis: Withdraw an aliquot, quench the reaction (e.g., with water), extract the organic components, and prepare a sample for injection.[9]

  • Data Analysis:

    • Integrate the signals of the starting material, product, and internal standard in the collected spectra or chromatograms.

    • Plot the concentration of the product or the disappearance of the starting material as a function of time.

    • Determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., first-order).[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, Ligand, Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Add Degassed Solvent & Internal Standard B->C D Maintain Constant Temperature & Stir Vigorously C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction Aliquots E->F G Analyze by NMR or GC-MS F->G H Determine Concentrations vs. Time G->H I Calculate Rate Constant (k) H->I

Conclusion

The choice of boronic ester in a Suzuki-Miyaura reaction is a critical parameter that can be tuned to optimize reaction kinetics. The provided data demonstrate that simple, acyclic boronic esters like the glycol and dimethyl esters can significantly accelerate the rate-limiting transmetalation step compared to both the parent boronic acid and the commonly used pinacol esters. For researchers in drug development and process chemistry, leveraging these faster-reacting esters can lead to shorter reaction times, milder reaction conditions, and potentially improved yields, especially in complex molecular settings. The detailed experimental protocol provides a framework for conducting further comparative studies to identify the optimal boron reagent for a specific synthetic challenge.

References

A Comparative Guide to (2-Fluoro-4-propoxyphenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling reagents is a critical factor in the successful synthesis of complex organic molecules. (2-Fluoro-4-propoxyphenyl)boronic acid is a valuable building block, offering unique electronic and steric properties that can influence reaction outcomes. This guide provides an objective comparison of its performance with alternative reagents in key cross-coupling reactions, supported by representative experimental data.

The introduction of a fluorine atom at the ortho position and a propoxy group at the para position to the boronic acid moiety significantly impacts the reagent's reactivity. The electron-withdrawing nature of the fluorine atom can enhance the rate of transmetalation in Suzuki-Miyaura coupling, while the bulky propoxy group can influence the steric environment around the reaction center. This guide benchmarks the performance of this compound against Phenylboronic Acid, 4-Fluorophenylboronic Acid, and 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions.

Quantitative Performance Comparison

The efficiency of cross-coupling reactions is highly dependent on the substrates, catalyst system, base, and solvent. The following tables summarize representative yields for various boronic acids in Suzuki-Miyaura coupling, providing a baseline for comparison. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.

Table 1: Performance of Various Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic Acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~98[2]
2,4-Difluorophenylboronic Acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O (1:1)75-98[3]
This compoundAryl Halide (Typical)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10012-24Good to Excellent (Expected)

Note: Data for this compound is representative and based on the performance of structurally similar compounds. Actual yields may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are general protocols for key cross-coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming carbon-carbon bonds.

  • Reaction Setup : In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[4][5]

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[4]

  • Catalyst and Ligand Addition : Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4]

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF).[5]

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.[6]

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

General Protocol for Chan-Lam Cross-Coupling

The Chan-Lam coupling is an effective method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds.[7][8]

  • Reaction Setup : To a reaction vial, add the amine or alcohol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-2.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equiv.).

  • Solvent Addition : Add an appropriate solvent such as dichloromethane (DCM) or methanol.

  • Reaction : Stir the mixture at room temperature, open to the air, for 24-72 hours. The reaction is often facilitated by the presence of oxygen.[7]

  • Work-up and Purification : Upon completion, the reaction mixture is typically filtered through a pad of celite and concentrated. The residue is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for the synthesis of arylamines.[9]

  • Reaction Setup : In a glovebox or under an inert atmosphere, combine the aryl halide or triflate (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[10]

  • Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction : Heat the mixture to the required temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification : Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizing Reaction Workflows and Comparisons

Diagrams are provided below to illustrate a typical Suzuki-Miyaura workflow and a logical comparison of the benchmarked boronic acids.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Establish Inert Atmosphere A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Reagent_Comparison cluster_reagents Boronic Acid Reagents cluster_properties Key Properties Target This compound P1 Electronic Effects Target->P1 -F (ortho): Strong EWG -OPr (para): EDG P2 Steric Hindrance Target->P2 Significant (ortho-F, para-OPr) Alt1 Phenylboronic Acid Alt1->P1 Neutral Alt1->P2 Minimal Alt2 4-Fluorophenylboronic Acid Alt2->P1 -F (para): Moderate EWG Alt2->P2 Minimal Alt3 2,4-Difluorophenylboronic Acid Alt3->P1 -F (ortho, para): Strong EWG Alt3->P2 Moderate (ortho-F) P3 Reactivity P1->P3 P2->P3 P4 Stability P3->P4

Caption: Comparison of properties for different boronic acid reagents.

References

Unraveling the Suzuki Coupling: A Comparative Guide to Computational Transition State Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for innovation. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis for its ability to efficiently create carbon-carbon bonds. This guide provides a comparative analysis of computational methods for studying the transition states of this reaction, offering insights to optimize and expand its applications.

The efficiency and selectivity of the Suzuki coupling are governed by the high-energy transition states within its catalytic cycle. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these fleeting structures and the overall reaction mechanism.

The Heart of the Reaction: The Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three primary steps are oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to form the desired C-C bond and regenerate the catalyst.

Suzuki_Coupling_Cycle cluster_main Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR')2) ArPd(II)XL2->Transmetalation [R-B(OR')2(Base)]- ArPd(II)RL2 Ar-Pd(II)-R (Transmetalation Complex) Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Computational_Workflow cluster_workflow Computational Workflow for Transition State Analysis Start Define Reactants, Catalyst, and Products Geom_Opt Geometry Optimization of Ground States (Reactants, Intermediates, Products) Start->Geom_Opt TS_Search Transition State Search (e.g., QST2, QST3, Berny algorithm) Geom_Opt->TS_Search Freq_Analysis Frequency Analysis TS_Search->Freq_Analysis IRC Intrinsic Reaction Coordinate (IRC) Calculation IRC->Geom_Opt Connects Reactant and Product Freq_Analysis->IRC Verify Transition State (One imaginary frequency) Energy_Calc Single-Point Energy Calculation (Higher Level of Theory/Larger Basis Set) Freq_Analysis->Energy_Calc Obtain Thermodynamic Corrections Results Analyze Energy Profile and Reaction Mechanism Energy_Calc->Results

A Researcher's Guide to Quantitative Purity Analysis of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research, drug development, and organic synthesis, the purity of reaction products is paramount. For reactions involving boronic acids, crucial building blocks in methodologies like the Suzuki-Miyaura coupling, ensuring the integrity of the final product is a critical determinant of subsequent reaction success, biological activity, and overall safety. This guide provides a comparative overview of the most prevalent analytical techniques for the quantitative determination of product purity in boronic acid reactions: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). We present a detailed examination of their principles, experimental protocols, and comparative performance, supported by data presented in easily digestible tables and workflow diagrams.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for separating components in a mixture.[1] For boronic acid derivatives, however, the technique presents unique challenges, primarily the on-column hydrolysis of boronate esters to their corresponding boronic acids.[2][3][4] This can complicate quantification and misrepresent the true purity of the sample.

Overcoming Challenges in HPLC Analysis

Several strategies have been developed to mitigate the on-column hydrolysis of boronate esters:

  • Column Selection: Utilizing columns with reduced silanol activity, such as the XTerra MS C18, can minimize hydrolysis by reducing the presence of nucleophilic silanol groups.[5]

  • Mobile Phase Optimization: Employing aprotic solvents for sample preparation and, in some cases, a high pH mobile phase can stabilize the boronate esters.[2][3] For certain compounds, a mobile phase with formic acid may be acceptable when using an inert column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC offers an alternative separation mechanism and has demonstrated excellent selectivity and retention for both pinacol boronate esters and boronic acids.[3] The ZIC-cHILIC column, in particular, has shown broad applicability.

Comparative Performance of HPLC Methods
ParameterReversed-Phase HPLC (Standard Conditions)Reversed-Phase HPLC (Optimized for Boronates)HILIC
Principle Separation based on hydrophobicity.Separation based on hydrophobicity with minimized on-column hydrolysis.Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration.
Primary Challenge On-column hydrolysis of boronate esters.Requires careful method development and specific columns.Different selectivity compared to RP-HPLC, may require method development.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifiers (e.g., TFA, formic acid).Aprotic diluents, high pH mobile phases (e.g., pH 12.4), or specific columns with standard mobile phases.[2]Acetonitrile/Water with a buffer (e.g., ammonium formate).
Applicability Limited for sensitive boronate esters.Broadly applicable to a wide range of boronate esters and boronic acids.[2][3]Suitable for a diverse range of pinacol boronate compounds.[3]
Quantitation Area percent method, external standard.[3]Area percent method, external standard.Area percent method, external standard.
Experimental Protocol: Reversed-Phase HPLC for Boronic Acid Pinacol Esters

This protocol is a generalized representation based on established methods for analyzing boronic acid pinacol esters while minimizing on-column hydrolysis.[5]

  • Sample Preparation: Dissolve the sample in an aprotic solvent such as acetonitrile to a final concentration of approximately 1 mg/mL.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent column with low silanol activity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[5]

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Quantification: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Boronic Acid Product dissolve Dissolve in Aprotic Solvent start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area Percent Purity integrate->calculate end end calculate->end Purity Report

HPLC analysis workflow for boronic acid product purity.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR (qNMR) stands out as a primary analytical method capable of providing a direct measurement of an analyte's concentration and absolute purity without the need for a specific reference standard of the analyte itself.[1] This is achieved by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[1]

Advantages and Considerations of qNMR
  • Absolute Quantification: qNMR provides a direct measure of purity, unlike HPLC's relative area percent method.

  • No Reference Standard Needed for Analyte: This is a significant advantage when analyzing novel compounds.

  • Non-destructive: The sample can be recovered after analysis.

  • Potential for Overlapping Signals: The main limitation is the potential for signals from the analyte, impurities, and the internal standard to overlap, which can complicate quantification. Careful selection of the internal standard and NMR solvent is crucial.

Comparative Performance: qNMR vs. HPLC
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the molar concentration.[1]Separation of components followed by detection.
Quantification Absolute purity determination using an internal standard.Relative purity based on peak area percentages.[1]
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Reference Standard Requires a certified internal standard.Often relies on the assumption of similar response factors for all components or requires reference standards for each impurity for accurate quantification.[1]
Experimental Protocol: ¹H qNMR for a Boronic Acid Product

This protocol outlines a general procedure for determining the absolute purity of a boronic acid product using ¹H qNMR.

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid) with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte or solvent signals.[1]

  • Sample Preparation:

    • Accurately weigh a specific amount of the boronic acid product.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The absolute purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation start Boronic Acid Product weigh_analyte Accurately Weigh Analyte start->weigh_analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Integrate Signals) acquire->process calculate Calculate Absolute Purity using Formula process->calculate end end calculate->end Purity Report

qNMR workflow for absolute purity determination.

Mass Spectrometry (MS): High-Throughput and Sensitive Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of boronic acids and their derivatives, offering high sensitivity and throughput.[6] It is especially useful for identifying and quantifying trace impurities.

Challenges and Solutions in MS Analysis

A significant challenge in the MS analysis of boronic acids is their tendency to form boroxines (cyclic trimers) through dehydration, which can complicate the mass spectrum.[7] Additionally, the formation of solvent adducts and dimers can occur.[6] Optimized instrument parameters and, in some cases, derivatization to form more stable boronic esters can mitigate these issues.[7] Electrospray ionization (ESI) in negative mode is often effective for the analysis of underivatized boronic acids.[8]

Experimental Protocol: UPLC-ESI-MS for Boronic Acid Analysis

This protocol is based on a high-throughput method for the analysis of a broad range of boronic acids.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 10 mM ammonium acetate and acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic System: An ultra-high performance liquid chromatography (UPLC) system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A rapid gradient to allow for a short run time (e.g., 1 minute).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in negative mode.

  • Data Analysis: Monitor for the deprotonated molecular ions [M-H]⁻ of the main product and any potential impurities. Quantification can be performed using an external standard curve.

LCMS_Workflow start Boronic Acid Product prep Sample Preparation (Dissolve in Mobile Phase) start->prep inject UPLC Separation prep->inject ionize Electrospray Ionization (Negative Mode) inject->ionize detect Mass Spectrometry Detection (MS) ionize->detect analyze Data Analysis (Identify & Quantify Impurities) detect->analyze report Purity Report analyze->report

LC-MS workflow for purity and impurity analysis.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for determining the purity of boronic acid reaction products depends on the specific requirements of the analysis.

  • HPLC is a robust and widely available technique suitable for routine purity assessments, especially when optimized methods are employed to prevent on-column degradation.

  • qNMR offers the distinct advantage of providing absolute purity without the need for a specific reference standard of the analyte, making it invaluable for the characterization of novel compounds and for orthogonal verification of purity.

  • Mass Spectrometry , particularly LC-MS, provides high sensitivity and throughput, making it ideal for identifying and quantifying trace impurities and for reaction monitoring.[6]

For a comprehensive and unambiguous determination of product purity, a combination of these orthogonal techniques is often the most rigorous approach. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their boronic acid-derived products.

References

Safety Operating Guide

Navigating the Safe Disposal of (2-Fluoro-4-propoxyphenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Fluoro-4-propoxyphenyl)boronic acid, ensuring the protection of both laboratory personnel and the environment. Adherence to these procedural steps is critical for minimizing risks and complying with regulatory standards.

This compound, like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or down the drain.[1][2][3] All handling and disposal activities should be conducted in a certified chemical fume hood.[1][4]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][4]
Body Protection A lab coat that fully covers the arms and is fastened in the front.[1]
Footwear Closed-toe shoes.[1]
Respiratory A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2] High-density polyethylene (HDPE) or glass containers are generally suitable.[3][4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as unused reagents, gloves, bench paper, and pipette tips must be collected in the designated solid hazardous waste container.[1][2]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in the designated liquid hazardous waste container.[2] Use a funnel to prevent spills.[4]

4. Decontamination of Empty Containers:

  • Initial Rinse: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.[2][3] The first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[2]

  • Secondary Decontamination: For more thorough decontamination, a basic wash (e.g., with a dilute sodium hydroxide solution) can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This rinsate must also be collected as liquid hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]

  • Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with your institution's policies.[2]

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility.[1][4]

  • Ensure the storage area is well-ventilated and secure, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4]

  • Wear Appropriate PPE: Ensure you are wearing the recommended PPE before addressing the spill.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[6] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and collect it into a sealed, labeled hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[4]

Disposal Workflow for this compound

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Decontamination & Container Disposal cluster_4 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Contaminated Gloves, Paper, etc.) fume_hood->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) fume_hood->liquid_waste empty_container Empty Reagent Container fume_hood->empty_container solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container triple_rinse Triple Rinse Container empty_container->triple_rinse storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_container dispose_clean_container Dispose of Clean Container (Recycle/Trash) deface_label->dispose_clean_container pickup Arrange for EHS/ Contractor Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Fluoro-4-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling (2-Fluoro-4-propoxyphenyl)boronic acid (CAS No. 1107603-51-9). The following guidance is synthesized from safety data sheets for structurally similar substituted phenylboronic acids and should be used as a primary reference for establishing safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Substituted phenylboronic acids are typically classified as irritants. Direct contact can cause skin and eye irritation, and inhalation of dust may lead to respiratory tract irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to ensure personnel safety.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.
Body Protection Laboratory coat.Protects against incidental contact with skin and clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Minimizes inhalation of irritating dust particles.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the appropriate first aid responses.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust exposure.[1] Eyewash stations and safety showers should be readily accessible.[3]

  • Handling Practices: Avoid generating dust.[1] Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]

Accidental Release and Disposal Plan

A clear plan for managing spills and waste is critical for laboratory safety and environmental protection.

Spill Response Workflow:

Caption: Workflow for handling a chemical spill.

Disposal Plan:

  • Waste Characterization: this compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste material and any contaminated items (e.g., gloves, wipes) in a clearly labeled, sealed container for hazardous waste.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[5] All disposal activities must comply with local, state, and federal regulations.[1]

Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Safe_Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure Fume Hood is Operational A->B C Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D E Handle with Care to Avoid Dust D->E F Keep Container Tightly Closed When Not in Use E->F G Clean Work Area Thoroughly F->G H Dispose of Waste in Labeled Container G->H I Wash Hands After Work H->I

Caption: Step-by-step safe handling protocol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.